molecular formula C6H11BrN2O2 B1667876 Bromisoval CAS No. 496-67-3

Bromisoval

Cat. No.: B1667876
CAS No.: 496-67-3
M. Wt: 223.07 g/mol
InChI Key: CMCCHHWTTBEZNM-UHFFFAOYSA-N
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Description

Bromisoval (CAS 496-67-3), also known as bromovalerylurea, is a small molecule belonging to the class of bromoureides. It was first discovered and patented in the early 20th century and has been historically used as a sedative and hypnotic agent . For research purposes, this compound is of significant interest in neuroscience due to its mechanism of action as a central nervous system (CNS) depressant. Its primary activity is mediated through the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter pathway in the brain. This compound is believed to bind to the GABA-A receptor complex, enhancing the receptor's affinity for GABA. This action increases chloride ion influx into neurons, leading to neuronal hyperpolarization and a reduction in excitability, which results in sedative and hypnotic effects . Beyond its GABAergic activity, recent studies indicate that this compound possesses anti-inflammatory properties. In vitro research using murine microglial cell lines shows that it suppresses the release of nitric oxide (NO) and the expression of proinflammatory cytokines induced by lipopolysaccharide (LPS) . Researchers value this compound as a tool for studying GABA receptor pharmacology and neuroinflammation. It is critical to note that chronic use or high doses of bromine-containing compounds like this compound can lead to bromism, a condition of bromide intoxication characterized by neurological, psychiatric, and dermatological symptoms . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-carbamoyl-3-methylbutanamide
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InChI

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
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InChI Key

CMCCHHWTTBEZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O2
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DSSTOX Substance ID

DTXSID2040656
Record name Bromisovalum
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Molecular Weight

223.07 g/mol
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CAS No.

496-67-3
Record name Bromovalerylurea
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Record name Bromisoval [INN]
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Record name Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl-
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Record name BROMISOVAL
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bromisoval on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent whose therapeutic effects are primarily mediated through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action. It details its effects on GABAergic neurotransmission, summarizes key experimental findings, and outlines the methodologies used to elucidate its pharmacodynamics. While quantitative data on this compound is limited in publicly available literature, this guide synthesizes the established principles of its action and provides detailed protocols for its further investigation.

Introduction to this compound

This compound is a derivative of urea containing a bromine atom, a structural feature considered significant for its sedative properties.[1] Historically used for its calming and sleep-inducing effects, its clinical use has largely been superseded by newer agents with more favorable safety profiles.[1][2] However, understanding its interaction with GABA-A receptors remains of interest for the development of novel therapeutics targeting the GABAergic system.

Core Mechanism of Action at the GABA-A Receptor

The central nervous system's primary inhibitory neurotransmitter is GABA. Its effects are largely mediated by the ionotropic GABA-A receptor, a ligand-gated chloride ion channel.[3] The binding of GABA to its receptor causes the channel to open, leading to an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[1]

This compound's primary mechanism of action is to enhance the effect of GABA at the GABA-A receptor.[1] It acts as a positive allosteric modulator , meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding event is believed to increase the receptor's affinity for GABA, thereby potentiating the GABA-induced chloride current.[1] The result is a more profound and prolonged state of neuronal inhibition, leading to the sedative and hypnotic effects of the drug.[1]

Distinction from Benzodiazepines

Crucially, the modulatory effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) is not diminished by flumazenil, a known antagonist of the benzodiazepine binding site.[4] This strongly indicates that this compound interacts with a binding site on the GABA-A receptor that is separate from the one used by benzodiazepines.[4]

Signaling Pathway and Molecular Interactions

The precise binding site for this compound on the pentameric GABA-A receptor has not yet been definitively identified. However, its action can be conceptualized within the broader framework of GABA-A receptor signaling.

Bromisoval_GABA_A_Signaling cluster_extracellular Extracellular Space cluster_receptor GABA-A Receptor cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site (Orthosteric) GABA->GABA_Site Binds This compound This compound Bromo_Site This compound Binding Site (Allosteric - Not BZD Site) This compound->Bromo_Site Binds Ion_Channel Cl- Channel (Closed) GABA_Site->Ion_Channel Triggers Channel Opening Bromo_Site->GABA_Site Potentiates GABA Binding Affinity Cl_in Chloride Influx (Cl-) Ion_Channel->Cl_in Allows Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Reduced Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Inhibition Results in

Figure 1: Proposed signaling pathway for this compound's action on the GABA-A receptor.

Quantitative Data Summary

Table 1: In Vivo Electrophysiological Effects of this compound (as Bromovalerylurea) in Rats

Parameter Dose Observation Reference
Non-Rapid Eye Movement (NREM) Sleep 50 mg/kg No significant increase [4]
NREM Sleep > 125 mg/kg Significant increase in duration [4]

| Rapid Eye Movement (REM) Sleep | > 125 mg/kg | Dose-dependent decrease in duration |[4] |

Table 2: In Vitro Electrophysiological Effects of this compound (as Bromovalerylurea) on Rat Cortical Neurons

Parameter Condition Observation Reference
Inhibitory Postsynaptic Currents (IPSCs) Application of Bromovalerylurea Dose-dependent prolongation of IPSCs [4]

| IPSC Prolongation | In the presence of Flumazenil | Effect is not attenuated |[4] |

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the interaction of allosteric modulators like this compound with GABA-A receptors.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine if this compound modulates the amplitude, kinetics (activation, deactivation, desensitization), and/or duration of GABA-induced chloride currents.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., from rat cortex or hippocampus) or cultured neurons.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Pipette Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀) to allow for potentiation to be observed.

    • Co-apply GABA with varying concentrations of this compound to the bath.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude, decay time constant, and total charge transfer of the GABA-induced currents in the absence and presence of this compound.

    • Construct a dose-response curve for this compound's potentiation of the GABA response to determine its EC₅₀.

    • Analyze changes in current kinetics to infer effects on channel opening/closing rates.

Patch_Clamp_Workflow prep Prepare Brain Slices or Neuronal Culture patch Establish Whole-Cell Patch-Clamp Configuration prep->patch vclamp Voltage-Clamp Neuron (e.g., at -60 mV) patch->vclamp gaba_app Apply Baseline GABA (EC10-20) vclamp->gaba_app bromo_app Co-apply GABA with Varying this compound Conc. gaba_app->bromo_app record Record GABA-A Mediated Currents bromo_app->record analyze Analyze Current Amplitude, Kinetics, and Duration record->analyze dose_resp Construct Dose-Response Curve (Determine EC50) analyze->dose_resp

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.

Protocol for Radioligand Binding Assay

This protocol is used to determine if this compound binds to a specific site on the GABA-A receptor and to measure its binding affinity (Kᵢ).

Objective: To investigate the binding of this compound to the GABA-A receptor complex and its allosteric modulation of other radioligand binding.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Binding Experiment (Modulation of Agonist Binding):

    • Incubate brain membranes with a fixed concentration of a radiolabeled GABA agonist (e.g., [³H]muscimol).

    • Add increasing concentrations of this compound to the incubation mixture.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Determine if this compound enhances or inhibits the binding of [³H]muscimol.

    • If modulation is observed, a Kᵢ value can be calculated to quantify the affinity of this compound for its modulatory site.

Binding_Assay_Workflow prep Prepare Synaptic Membranes from Brain Tissue incubate Incubate Membranes with Radioligand (e.g., [3H]muscimol) and varying this compound Conc. prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Modulation and Affinity (Ki) quantify->analyze

Figure 3: Workflow for a radioligand binding assay.

Protocol for In Vivo Electroencephalography (EEG) Sleep Analysis

This protocol is for assessing the hypnotic effects of this compound in a preclinical model.

Objective: To quantify the effects of this compound on sleep architecture, including the duration of different sleep stages and the power of various EEG frequency bands.

Methodology:

  • Animal Surgery: Implant EEG and electromyography (EMG) electrodes in rats for chronic sleep recording. Allow for a post-operative recovery period.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control, at the beginning of the light (inactive) phase.

  • EEG/EMG Recording: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-injection.

  • Sleep Scoring: Manually or automatically score the recordings into stages: wakefulness, NREM sleep, and REM sleep, based on standard criteria for EEG and EMG patterns.

  • Data Analysis:

    • Calculate the total time spent in each sleep stage for each dose of this compound and compare it to the vehicle control.

    • Perform a power spectral analysis (e.g., using Fast Fourier Transform) on the EEG data for each sleep stage to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, sigma, beta).

Conclusion and Future Directions

This compound exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition. Evidence indicates its binding site is distinct from that of benzodiazepines. While its general mechanism is understood, a significant gap exists in the literature regarding its quantitative pharmacology and the precise location of its binding site. Future research employing the methodologies outlined in this guide, such as detailed electrophysiological analysis of its effects on channel kinetics, radioligand binding studies with a custom-synthesized radiolabeled this compound analog, and site-directed mutagenesis or photoaffinity labeling, would be invaluable for fully elucidating its molecular interactions with the GABA-A receptor. Such studies could provide a more detailed understanding of the structure-activity relationships of acyl ureas and inform the development of novel, subtype-selective GABA-A receptor modulators.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bromisoval

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Bromisoval. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

This compound, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide group.[1] First discovered in 1907, it has been used for its calming and sleep-inducing effects.[1][2] While newer agents have largely replaced it in clinical practice, this compound remains a subject of scientific interest.[2][3] Chronic use of this compound has been linked to bromine poisoning.[1][4] This document details its synthesis, chemical characteristics, and the experimental protocols for its study.

Synthesis of this compound

The primary method for synthesizing this compound involves a two-step process: the bromination of isovaleric acid followed by a condensation reaction with urea.[1][5] A common approach is the Hell-Volhard-Zelinsky reaction for the bromination step.[1][5]

The synthesis can be broadly categorized into the following stages:

  • Bromination of Isovaleric Acid: Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide, to yield α-bromoisovaleryl bromide.[5][6]

  • Condensation with Urea: The resulting α-bromoisovaleryl bromide is then condensed with urea to form the final product, this compound.[5][6]

An alternative patented process describes the production of this compound from isoamyl alcohol through a four-step method involving oxidation, bromination, condensation, and refining.[7]

The following protocol is a synthesized method based on published literature.[6]

Step 1: Synthesis of α-bromo isovaleric acid

  • Under the catalysis of phosphorus tribromide, isovaleric acid and bromine are reacted to generate α-bromo isovaleric acid.

Step 2: Synthesis of α-bromoisopentanoyl bromide

  • The product from Step 1 is transferred to an acylation and bromination tank.

  • Phosphorus tribromide and bromine are added to continue the reaction, forming α-bromoisopentanoyl bromide.

  • After the reaction, the pressure is reduced, and the mixture is heated.

  • Fractions are distilled and collected at 85-95 °C / 20-30 mmHg to obtain α-bromoisopentanoyl bromide.

Step 3: Condensation to form this compound

  • The purified α-bromoisopentanoyl bromide is condensed with urea to yield the crude this compound product.

Step 4: Recrystallization

  • The crude this compound is purified by recrystallization with ethanol. The suggested ratio is: crude this compound:ethanol:activated carbon = 1:2.5:0.01.[6]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Condensation cluster_2 Step 3: Purification Isovaleric Acid Isovaleric Acid alpha-bromoisovaleryl bromide alpha-bromoisovaleryl bromide Isovaleric Acid->alpha-bromoisovaleryl bromide Hell-Volhard-Zelinsky Reaction Bromine Bromine Bromine->alpha-bromoisovaleryl bromide PBr3 (catalyst) PBr3 (catalyst) PBr3 (catalyst)->alpha-bromoisovaleryl bromide Crude this compound Crude this compound alpha-bromoisovaleryl bromide->Crude this compound Condensation Urea Urea Urea->Crude this compound Pure this compound Pure this compound Crude this compound->Pure this compound Recrystallization Ethanol Ethanol Ethanol->Pure this compound Activated Carbon Activated Carbon Activated Carbon->Pure this compound

Caption: Synthesis workflow for this compound.

Chemical Characterization

This compound is a white to off-white crystalline powder.[8] It is soluble in organic solvents and less soluble in water.[8]

PropertyValueReference
IUPAC Name (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide[1]
Synonyms Bromovalerylurea, Bromural, Brovarin[9]
CAS Number 496-67-3[1]
Chemical Formula C₆H₁₁BrN₂O₂[1]
Molar Mass 223.07 g/mol [10]
Appearance White to off-white crystalline powder[8]
Solubility in DMSO 44 mg/mL (197.24 mM)[11]
log P 1.057[1]
pKa 10.536[1]
pKb 3.461[1]
ParameterValueSpeciesAdministrationReference
ISD₅₀ 0.35 (0.30-0.39) mmol/kgMale miceIntraperitoneal[12]
LD₅₀ 3.25 (2.89-3.62) mmol/kgMale miceIntraperitoneal[12]

Mechanism of Action

This compound exerts its sedative and hypnotic effects by modulating the central nervous system.[13] Its primary mechanism of action is the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[2][13]

This compound binds to specific sites on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[13] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. The overall result is a dampening of neuronal excitability, leading to sedation, reduced anxiety, and sleep induction.[13]

G This compound This compound GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor binds to Increased Affinity Increased Affinity GABA-A Receptor->Increased Affinity leads to GABA GABA GABA->GABA-A Receptor binds to Chloride Channel Opening Chloride Channel Opening Increased Affinity->Chloride Channel Opening enhances Chloride Influx Chloride Influx Chloride Channel Opening->Chloride Influx Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability CNS Depression CNS Depression Reduced Neuronal Excitability->CNS Depression Sedation & Hypnosis Sedation & Hypnosis CNS Depression->Sedation & Hypnosis

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vitro Studies

The following protocols are based on studies investigating the anti-inflammatory effects of this compound.[12]

  • Cell Line: Murine microglial cell line BV2 is utilized.

  • Culture Medium: Cells are maintained in a medium supplemented with 10% fetal bovine serum.

  • Experimental Setup:

    • BV2 cells are seeded onto wells in 4-well culture plates.

    • To investigate the effects of this compound, cells are pre-incubated with the compound (e.g., 1-100 μg/mL) for 30 minutes.

    • Lipopolysaccharide (LPS) is then added, and the cells are incubated for a period ranging from 30 minutes to 24 hours.

  • Sample Collection: Conditioning media is obtained from BV2 cell cultures that have been incubated for 24 hours in E2 medium containing 1 μg/ml LPS, with or without this compound.

  • Analysis: The collected media is subjected to nitric oxide determination.

  • Normalization: To normalize the level of released NO by the cellular protein content, the cells are solubilized with RIPA buffer. The protein content is then determined using a BCA protein assay.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed BV2 cells Seed BV2 cells Pre-incubate with this compound (30 min) Pre-incubate with this compound (30 min) Seed BV2 cells->Pre-incubate with this compound (30 min) Add LPS Add LPS Pre-incubate with this compound (30 min)->Add LPS Incubate (30 min - 24 h) Incubate (30 min - 24 h) Add LPS->Incubate (30 min - 24 h) Collect media Collect media Incubate (30 min - 24 h)->Collect media Lyse cells (RIPA) Lyse cells (RIPA) Incubate (30 min - 24 h)->Lyse cells (RIPA) NO determination NO determination Collect media->NO determination Normalize NO levels Normalize NO levels NO determination->Normalize NO levels BCA protein assay BCA protein assay Lyse cells (RIPA)->BCA protein assay BCA protein assay->Normalize NO levels

Caption: In vitro experimental workflow.

References

The Pharmacological Profile of Bromovalerylurea and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bromovalerylurea, a monoureide derivative, has a long history as a sedative and hypnotic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of bromovalerylurea and its related derivatives. It delves into the mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and toxicological considerations. Detailed experimental protocols for evaluating the sedative-hypnotic and anxiolytic activities of these compounds are provided, alongside methodologies for in vitro assessment of their interaction with the primary molecular target, the GABA-A receptor. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction

Bromovalerylurea, also known as bromisoval, is a sedative and hypnotic drug belonging to the bromoureide group, first introduced in the early 20th century.[3] Historically, it has been used to manage anxiety and insomnia.[5] As a derivative of urea, its chemical structure features a bromine atom, which is crucial for its pharmacological activity.[2] While its use has declined in many regions due to the development of agents with more favorable safety profiles, bromovalerylurea and its derivatives remain subjects of pharmacological interest for their action on the central nervous system (CNS). This guide aims to provide a detailed technical overview of their pharmacological properties.

Pharmacological Profile of Bromovalerylurea

Mechanism of Action

The primary mechanism of action of bromovalerylurea is the potentiation of the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[2] Bromovalerylurea binds to the GABA-A receptor complex at a site distinct from the benzodiazepine binding site. This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride channel opening. The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less excitable and resulting in a dampening of overall CNS activity. This increased inhibitory neurotransmission underlies the sedative, anxiolytic, and hypnotic effects of the compound.[2]

Recent studies have also highlighted the anti-inflammatory properties of bromovalerylurea, suggesting it can suppress the expression of various pro- and anti-inflammatory mediators in macrophages.[5]

Pharmacodynamics

The principal pharmacodynamic effects of bromovalerylurea are CNS depression, leading to:

  • Sedation: A calming effect that reduces excitement and irritability.

  • Hypnosis: The induction of sleep.

  • Anxiolysis: The reduction of anxiety.

Pharmacokinetics

Detailed pharmacokinetic data for bromovalerylurea is not extensively documented in recent literature. However, available information indicates the following:

  • Absorption: Bromovalerylurea is administered orally and is absorbed from the gastrointestinal tract.[6]

  • Metabolism: The metabolic pathways of bromovalerylurea are not fully elucidated. However, like other bromoureides, it is expected to be metabolized in the liver.[7]

  • Excretion: Bromovalerylurea and its metabolites are primarily excreted through the kidneys in urine.[1] The drug has a notably long serum half-life of approximately 12 days, which can lead to accumulation with repeated use.[1][2]

Toxicity

The use of bromovalerylurea is associated with both acute and chronic toxicity.

  • Acute Toxicity: Overdose can lead to significant CNS depression, drowsiness, confusion, impaired motor coordination, and in severe cases, respiratory depression and coma.[2]

  • Chronic Toxicity (Bromism): Due to its long half-life and the presence of bromine, chronic use can lead to the accumulation of bromide ions, resulting in a condition known as bromism. Symptoms of bromism are diverse and can include neurological and psychiatric manifestations such as memory loss, confusion, hallucinations, delirium, as well as dermatological issues.[2][7][8]

  • Dependence and Withdrawal: Prolonged use of bromovalerylurea can lead to tolerance and physical dependence. Abrupt discontinuation can trigger withdrawal symptoms.

Table 1: Toxicity Data for Bromovalerylurea

ParameterValue/ObservationReference
Acute Overdose Symptoms Drowsiness, confusion, impaired motor coordination, respiratory depression, coma.[2]
Chronic Toxicity Bromism, characterized by neurological, psychiatric, and dermatological symptoms.[7][8]
Therapeutic Range 10–20 μg/mL
Toxic Range 30–40 μg/mL
Half-Life Approximately 12 days[1][2]

Bromovalerylurea Derivatives

Several derivatives of bromovalerylurea have been synthesized and used for their sedative-hypnotic properties. The most notable include acecarbromal and carbromal.

Acecarbromal

Acecarbromal, also known as acetylcarbromal, is a sedative and hypnotic agent.[9]

  • Mechanism of Action: Similar to bromovalerylurea, acecarbromal enhances the effect of GABA at GABA-A receptors, leading to CNS depression.[10][11]

  • Pharmacological Effects: It produces barbiturate-like sedative-hypnotic effects.[8]

  • Toxicity: Prolonged use can lead to bromide accumulation and bromism.[8]

Carbromal

Carbromal is another bromoureide derivative with sedative and hypnotic properties.[12][13]

  • Mechanism of Action: It acts as a positive allosteric modulator of GABA-A receptors, potentiating GABAergic neurotransmission.[12][14][15]

  • Pharmacokinetics: Carbromal is rapidly absorbed after oral administration, with an onset of action within 30 to 60 minutes.[12] It is extensively metabolized in the liver into active metabolites.[14]

  • Toxicity: Similar to other bromoureides, chronic use carries the risk of bromism and dependence.[7][14]

Experimental Protocols

In Vivo Assessment of Sedative-Hypnotic Activity

This is a classic method to screen for sedative-hypnotic properties.[16]

  • Objective: To evaluate the ability of a test compound to potentiate the hypnotic effect of a barbiturate like thiopental or pentobarbital.

  • Animals: Mice are commonly used.

  • Procedure:

    • Animals are divided into control, standard (e.g., diazepam), and test groups.

    • The test compound is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific period (e.g., 30 minutes for p.o.), a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) is administered.[17]

    • The latency to the loss of the righting reflex (onset of sleep) and the total duration of the loss of the righting reflex (duration of sleep) are recorded.

  • Endpoint: A significant increase in the duration of sleep compared to the control group indicates sedative-hypnotic activity.[16][17]

In Vivo Assessment of Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[18][19]

  • Objective: To measure the anxiolytic effect of a compound based on the rodent's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[19][20]

  • Procedure:

    • Acclimate the animals to the testing room.

    • Administer the test compound or vehicle.

    • Place the mouse in the center of the maze, facing an open arm.[21]

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).[18][21]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Endpoint: A significant increase in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic effect.

In Vitro Assessment of GABA-A Receptor Modulation

This technique allows for the direct measurement of ion channel activity in response to a drug.[22][23]

  • Objective: To determine if a compound modulates GABA-A receptor function.

  • Preparation: Whole-cell patch-clamp recordings are obtained from cells expressing GABA-A receptors (e.g., HEK293 cells transiently expressing specific receptor subunits or cultured neurons).[22][24]

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).[25]

    • A known concentration of GABA is applied to the cell to evoke an inward chloride current.

    • The test compound is co-applied with GABA.

  • Endpoint: An increase in the amplitude or a change in the decay kinetics of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor.

Visualizations

Signaling Pathway

GABAA_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl- GABAA_R->Cl_ion Influx Bromovalerylurea Bromovalerylurea Bromovalerylurea->GABAA_R Potentiates Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Modulation of GABA-A receptor by Bromovalerylurea.

Experimental Workflows

Sedative_Hypnotic_Workflow cluster_workflow In Vivo Sedative-Hypnotic Assay Workflow start Animal Acclimation grouping Divide into Groups (Control, Standard, Test) start->grouping administration Administer Compound/Vehicle grouping->administration wait Waiting Period (e.g., 30 min) administration->wait barbiturate Administer Pentobarbital wait->barbiturate observe Observe for Loss of Righting Reflex barbiturate->observe measure Record Onset and Duration of Sleep observe->measure analysis Data Analysis measure->analysis end Conclusion analysis->end Patch_Clamp_Workflow cluster_workflow Patch-Clamp Experiment Workflow start Cell Preparation (e.g., HEK293 with GABA-A R) patch Establish Whole-Cell Patch Clamp start->patch voltage_clamp Voltage Clamp Cell (e.g., -80mV) patch->voltage_clamp gaba_app Apply GABA (Control Current) voltage_clamp->gaba_app co_app Co-apply GABA and Test Compound gaba_app->co_app record Record Ionic Currents co_app->record washout Washout record->washout analysis Analyze Current Amplitude and Kinetics washout->analysis end Determine Modulation analysis->end

References

Historical development and discovery of Bromisoval as a sedative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development and Discovery of Bromisoval

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of this compound, a bromoureide class sedative and hypnotic. First synthesized in the early 20th century, this compound represents a significant milestone in the evolution of central nervous system depressants, predating the advent of benzodiazepines. This document details its discovery by Knoll in 1907, its synthesis, mechanism of action, early clinical applications, and subsequent decline in use due to safety concerns. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of sedative-hypnotic pharmacology.

Introduction

This compound, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, emerged in an era of burgeoning pharmacological innovation at the turn of the 20th century. As the medical community sought alternatives to the often-toxic bromides and the habit-forming opiates for sedation and sleep induction, synthetic chemistry offered new avenues for drug discovery. This compound, also known as bromovalerylurea, was one such discovery that gained traction for its perceived milder hypnotic effects compared to barbiturates. This guide will trace the scientific journey of this compound from its inception to its eventual replacement by safer alternatives.

Discovery and Historical Development

This compound was first synthesized by the German pharmaceutical company Knoll in 1907 and was subsequently patented in 1909. Marketed under various trade names, including Bromural, it was prescribed as a daytime sedative and a mild soporific for individuals experiencing nervousness, anxiety, and restlessness. Its introduction was part of a broader trend in medicinal chemistry focusing on the synthesis of urea derivatives (ureides) as sedative-hypnotics. The bromoureides, including this compound and carbromal, were initially considered safer alternatives to the widely used barbiturates. However, the chronic use of this compound was later associated with bromine poisoning, or bromism, a condition characterized by a range of neurological and psychiatric symptoms. This significant drawback, coupled with the development of benzodiazepines in the mid-20th century, led to a decline in the therapeutic use of this compound in most parts of the world. Despite this, it has remained available over the counter in some regions, often in combination with analgesics.

Chemical Synthesis

The primary route for the synthesis of this compound involves a two-step process. The first step is the α-bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction. This is followed by the condensation of the resulting α-bromoisovaleryl bromide with urea.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isovaleric acid (1 molar equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Slowly add bromine (1.1 molar equivalents) to the flask from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

  • Reflux: After the addition of bromine is complete, gently heat the reaction mixture to reflux until the evolution of HBr gas ceases and the color of the mixture fades.

  • Purification: The resulting α-bromoisovaleryl bromide can be purified by distillation under reduced pressure.

Step 2: Condensation with Urea

  • Reaction Setup: In a separate reaction vessel, dissolve urea (1 molar equivalent) in a suitable solvent.

  • Condensation: Slowly add the purified α-bromoisovaleryl bromide to the urea solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Precipitation and Filtration: As the reaction proceeds, this compound will precipitate out of the solution. The reaction mixture is then cooled, and the solid product is collected by filtration.

  • Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Mechanism of Action

This compound exerts its sedative and hypnotic effects by modulating the central nervous system (CNS). Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound is believed to bind to a site on the GABA-A receptor complex, distinct from the GABA and benzodiazepine binding sites, and allosterically modulate the receptor to enhance the effect of GABA. This enhancement of GABAergic neurotransmission results in the observed sedative and hypnotic effects.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Cl_channel Chloride Channel (Closed) GABAA->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation GABA GABA GABA->GABAA Binds This compound This compound This compound->GABAA Allosterically Modulates (Potentiates GABA effect)

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Pharmacological Evaluation in the Early 20th Century

In the era of this compound's development, the pharmacological evaluation of sedative-hypnotics was primarily conducted in animal models. These early experimental protocols lacked the sophistication of modern techniques but provided the foundational data for clinical use.

Representative Experimental Protocol: Assessment of Sedative-Hypnotic Activity
  • Animal Model: Healthy, adult animals (e.g., mice, rats, rabbits) of a consistent strain and weight are used.

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives a vehicle.

  • Observation of Sedation: The degree of sedation is qualitatively and quantitatively assessed. This can include:

    • Loss of Righting Reflex: The time to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is recorded as the onset of sleep. The duration for which the reflex is absent is measured as the sleeping time.

    • Potentiation of Barbiturate-Induced Sleep: The ability of this compound to prolong the sleeping time induced by a sub-hypnotic or hypnotic dose of a barbiturate (e.g., hexobarbital) is measured.

    • Spontaneous Motor Activity: A decrease in spontaneous movement is observed and can be quantified using activity cages.

  • Toxicity Assessment: Acute toxicity is determined by administering escalating doses of this compound to determine the median lethal dose (LD₅₀). Chronic toxicity studies would involve daily administration over an extended period, with observation for signs of toxicity, including weight loss, behavioral changes, and post-mortem pathological examination.

Quantitative Data

Historical quantitative data from the early clinical use of this compound is sparse and not presented in the format of modern clinical trials. The following tables summarize the available information on dosage and toxicity.

Table 1: Dosage Information for this compound

IndicationDosage FormRecommended DoseFrequency
SedationTablets0.3 g1-2 times daily
HypnosisTablets0.6 - 0.9 gOnce at bedtime

Note: These are representative historical dosages and may not reflect current medical recommendations where the drug is still available.

Table 2: Reported Toxicity of this compound

Toxicity TypeDescriptionKey Findings
Acute Toxicity Overdose can lead to CNS depression, coma, and respiratory failure.Cases of suicidal and accidental overdose have been reported, sometimes leading to death.
Chronic Toxicity (Bromism) Accumulation of bromide ions from the metabolism of this compound.Symptoms include neurological (ataxia, memory loss, confusion, hallucinations) and psychiatric disturbances.
Dependence Prolonged use can lead to physical and psychological dependence.While considered to have a lower dependence potential than barbiturates, case reports indicate a risk of dependence.

Logical Workflow of this compound Development

The development and evaluation of this compound followed a logical progression from chemical synthesis to pharmacological testing and eventual clinical application.

Bromisoval_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation cluster_clinical Clinical Application isovaleric_acid Isovaleric Acid hvz_reaction Hell-Volhard-Zelinsky Reaction (PBr3, Br2) isovaleric_acid->hvz_reaction alpha_bromo α-Bromoisovaleryl Bromide hvz_reaction->alpha_bromo condensation Condensation alpha_bromo->condensation urea Urea urea->condensation This compound This compound condensation->this compound animal_models Animal Models (e.g., mice, rats) This compound->animal_models sedative_testing Sedative-Hypnotic Activity Testing (e.g., Loss of Righting Reflex) animal_models->sedative_testing toxicity_studies Toxicity Studies (Acute and Chronic) animal_models->toxicity_studies efficacy_data Efficacy Data sedative_testing->efficacy_data safety_profile Safety Profile toxicity_studies->safety_profile clinical_use Clinical Use as Sedative-Hypnotic efficacy_data->clinical_use safety_profile->clinical_use post_marketing Post-Marketing Surveillance (Reports of Bromism and Dependence) clinical_use->post_marketing decline Decline in Use post_marketing->decline

In-Vitro Anti-inflammatory Properties of Bromisoval: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anti-inflammatory properties of Bromisoval (also known as bromovalerylurea). The information presented is collated from scientific literature, focusing on the molecular mechanisms and experimental evidence of its anti-inflammatory action.

Core Mechanism of Action: NRF2 Pathway Activation

Recent studies have elucidated that the anti-inflammatory and anti-oxidative effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3] this compound, predicted to have an electrophilic moiety, is suggested to inhibit Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of NRF2.[1][3] This inhibition leads to the stabilization and nuclear translocation of NRF2.[1] In the nucleus, NRF2 binds to the antioxidant response element (ARE) and transcriptionally activates a battery of cytoprotective genes, which in turn exert anti-inflammatory and anti-oxidative effects.[1]

The specificity of this compound for the KEAP1-NRF2 pathway has been demonstrated, with studies showing no significant activation of other stress response pathways such as NF-κB, ER stress, or heat shock response.[1]

Quantitative Data on Anti-inflammatory Effects

The in-vitro anti-inflammatory activity of this compound has been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Treated BV2 Murine Microglial Cells [1]

Pro-inflammatory GeneThis compound Concentration% Inhibition of mRNA Expression (relative to LPS control)
Nos2 (iNOS)50 µg/mL~60%
Il-1β50 µg/mL~70%
Il-650 µg/mL~50%
Ccl250 µg/mL~50%

Table 2: Effect of this compound on Nitric Oxide (NO) Production and NOS2 Protein Expression in LPS-Treated BV2 Cells [1]

ParameterThis compound Concentration% Inhibition (relative to LPS control)
NOS2 Protein Expression50 µg/mL~80%
Nitrite (NO) Production50 µg/mL~70%
Nos2 Promoter Activity50 µg/mL~50%

Table 3: Effect of this compound on ARE-Dependent Transcriptional Activity in HepG2 Cells [1]

This compound ConcentrationFold Activation of ARE-dependent TranscriptionDuration of Activation
6.25 µg/mL (28 µM)~2-fold> 60 hours
100 µg/mL (448 µM)> 8-fold> 60 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines:

    • BV2: Murine microglial cell line.

    • HepG2: Human hepatoblastoma cell line.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS). This compound (dissolved in a suitable solvent like DMSO) is added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: The relative expression levels of target genes (e.g., Nos2, Il-1β, Il-6, Ccl2) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., Gapdh).

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NOS2, NRF2, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: The cell culture supernatant is collected after treatment.

  • Griess Reaction: The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent, which involves a colorimetric reaction.

  • Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

Luciferase Reporter Assay for Transcriptional Activity
  • Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., Antioxidant Response Element - ARE).

  • Treatment: The transfected cells are treated with this compound.

  • Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer. The activity is often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the in-vitro anti-inflammatory properties of this compound.

Bromisoval_NRF2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 Inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation NRF2_cyto->Proteasome Degradation NRF2_nu NRF2 NRF2_cyto->NRF2_nu Translocation ARE ARE NRF2_nu->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription Anti_inflammatory Anti-inflammatory Effects Cytoprotective_Genes->Anti_inflammatory Leads to Experimental_Workflow start Start: In-vitro cell culture (e.g., BV2 microglia) treatment Treatment Groups start->treatment control Control (Vehicle) treatment->control Group 1 lps LPS Stimulation treatment->lps Group 2 brom_lps This compound + LPS treatment->brom_lps Group 3 analysis Analysis of Inflammatory Markers control->analysis lps->analysis brom_lps->analysis gene_exp Gene Expression (qPCR) Nos2, Il-1β, Il-6, Ccl2 analysis->gene_exp protein_exp Protein Expression (Western Blot) NOS2 analysis->protein_exp no_prod NO Production (Griess Assay) analysis->no_prod result Result: Quantification of anti-inflammatory effects gene_exp->result protein_exp->result no_prod->result

References

The Sedative-Hypnotic Effects of Bromoureides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoureides are a class of sedative-hypnotic drugs derived from urea, characterized by the presence of a bromine atom in their chemical structure. Historically used for the management of insomnia and anxiety, their clinical application has declined due to a narrow therapeutic index and the development of safer alternatives, such as benzodiazepines.[1][2] Prominent members of this class include acecarbromal, bromisoval, and carbromal.[1] Despite their reduced clinical use, the study of bromoureides provides valuable insights into the mechanisms of sedative-hypnotic action and structure-activity relationships that can inform the development of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth overview of the sedative-hypnotic effects of bromoureides, focusing on their core pharmacology, experimental evaluation, and the molecular pathways they modulate.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism underlying the sedative-hypnotic effects of bromoureides is their positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

Bromoureides, similar to barbiturates, bind to a distinct allosteric site on the GABA-A receptor complex.[2][5] This binding potentiates the effect of GABA, increasing the influx of chloride ions and thereby enhancing inhibitory neurotransmission.[4] This leads to a generalized depression of the central nervous system, manifesting as sedation, hypnosis, and anxiolysis.[3]

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by bromoureides.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Sedation Sedative-Hypnotic Effects Hyperpolarization->Sedation GABA GABA GABA->GABA_A binds Bromoureide Bromoureide Bromoureide->GABA_A binds (allosteric site) Bromoureide->GABA potentiates effect of

Figure 1: Signaling pathway of bromoureide-mediated GABA-A receptor modulation.

Quantitative Pharmacological Data

The sedative-hypnotic potency and toxicity of bromoureides vary depending on their chemical structure. The following tables summarize available quantitative data for key bromoureide compounds.

Table 1: Sedative-Hypnotic Potency and Acute Toxicity in Mice

CompoundSedative Potency (ISD50, mmol/kg, i.p.)Acute Toxicity (LD50, mmol/kg, i.p.)Reference(s)
This compound0.35 (0.30-0.39)3.25 (2.89-3.62)[6]
Carbromal1.81.5[7]

ISD50: Dose causing immobility and loss of righting reflex in 50% of animals.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Carbromal

ParameterValueSpeciesNotesReference(s)
Therapeutic Serum Concentration
Carbromal30 µmol/LHumanAfter 1.0 g oral dose[7]
Bromoethylbutyramide (metabolite)up to 20 µmol/LHumanAfter 1.0 g oral dose[7]
Ethylbutyrylurea (metabolite)2-3 µmol/LHumanAfter 1.0 g oral dose[7]
Toxic Serum Concentration
Carbromal200 µmol/LHumanIn acutely poisoned patients[7]
Bromoethylbutyramide (metabolite)350 µmol/LHumanIn acutely poisoned patients[7]
Ethylbutyrylurea (metabolite)50 µmol/LHumanIn acutely poisoned patients[7]
Relative Narcotic Activity
Carbromal100RatCompared to Phenobarbitone[7]
Bromoethylbutyramide (metabolite)66RatCompared to Phenobarbitone[7]
Ethylbutyrylurea (metabolite)33RatCompared to Phenobarbitone[7]
Phenobarbitone100RatReference compound[7]

Structure-Activity Relationships (SAR)

The chemical structure of bromoureides significantly influences their sedative-hypnotic activity. Key structural features that impact potency and duration of action include lipophilicity and the nature of the acyl and urea moieties.

A study of bromo- and chloro-acylurea analogues revealed the following SAR insights:

  • Lipophilicity: A major determinant of central depressant and acute toxic effects. Increased lipophilicity generally correlates with increased potency.[8]

  • Acyl Chain Length: Among homologous 1-(2-chloroacyl)ureas, those with 6 acyl carbons exhibited maximal potency.[8]

  • Isomeric Structure: Among structural isomers, the most potent were 2-halo, 3-alkyl substituted compounds.[8]

  • Therapeutic Index: The most potent compounds also demonstrated the largest ratios of hypnotic to lethal activity.[8]

These findings suggest that modifications to the acyl chain and the position of the halogen atom are critical for optimizing the sedative-hypnotic properties of bromoureides while potentially minimizing toxicity.

The logical relationship for SAR in bromoureides can be visualized as follows:

SAR_Bromoureides Structure Chemical Structure (Bromoureide) Lipophilicity Lipophilicity Structure->Lipophilicity Acyl_Chain Acyl Chain (Length & Branching) Structure->Acyl_Chain Halogen_Position Halogen Position Structure->Halogen_Position Potency Sedative-Hypnotic Potency Lipophilicity->Potency Toxicity Toxicity Lipophilicity->Toxicity Acyl_Chain->Potency Acyl_Chain->Toxicity Halogen_Position->Potency Halogen_Position->Toxicity

Figure 2: Key structural determinants of bromoureide activity.

Experimental Protocols

The sedative-hypnotic effects of bromoureides can be evaluated using a variety of in vivo and in vitro assays. The following are detailed methodologies for key experiments.

In Vivo Assessment of Sedative-Hypnotic Activity

1. Loss of Righting Reflex (LORR) Assay

This is a primary behavioral assay to assess the hypnotic effect of a compound.

  • Objective: To determine the dose of a bromoureide that induces a loss of the righting reflex in 50% of the animals (hypnotic dose, HD50).

  • Animals: Male Swiss albino mice (20-30 g).

  • Procedure:

    • Administer the test compound (e.g., this compound) intraperitoneally (i.p.) at various doses to different groups of mice.

    • At set time points after administration, place each mouse on its back.

    • The loss of the righting reflex is defined as the inability of the mouse to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).[9]

    • Record the number of animals in each dose group that exhibit LORR.

    • Calculate the HD50 using a suitable statistical method (e.g., probit analysis).

  • Experimental Workflow:

LORR_Workflow start Start administer Administer Bromoureide (i.p.) to different dose groups of mice start->administer place_supine Place mouse on its back at set time points administer->place_supine observe Observe for 30 seconds place_supine->observe check_righting Does the mouse right itself? observe->check_righting record_lorr Record Loss of Righting Reflex (LORR) check_righting->record_lorr No record_no_lorr Record No LORR check_righting->record_no_lorr Yes calculate Calculate HD50 record_lorr->calculate record_no_lorr->calculate end End calculate->end

Figure 3: Workflow for the Loss of Righting Reflex (LORR) assay.

2. Potentiation of Barbiturate-Induced Hypnosis

This assay assesses the ability of a compound to enhance the hypnotic effect of a standard hypnotic agent like pentobarbital.

  • Objective: To determine if a sub-hypnotic dose of a bromoureide can potentiate the sleeping time induced by a hypnotic dose of pentobarbital.

  • Animals: Male mice (20-25 g).

  • Procedure:

    • Divide animals into groups: control (vehicle), standard (pentobarbital), and test (bromoureide + pentobarbital).

    • Administer the test compound (e.g., acecarbromal) or vehicle orally or i.p.

    • After a set pre-treatment time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) to all groups except a naive control.[10]

    • Measure the onset of sleep (time to LORR) and the duration of sleep (time from LORR to recovery of the righting reflex).[10]

    • A significant increase in the duration of sleep in the test group compared to the standard group indicates potentiation.

  • Experimental Workflow:

Potentiation_Workflow start Start pretreat Pre-treat mice with Bromoureide or Vehicle start->pretreat wait Wait 30 minutes pretreat->wait administer_pento Administer Pentobarbital (45 mg/kg, i.p.) wait->administer_pento measure_onset Measure Onset of Sleep (Time to LORR) administer_pento->measure_onset measure_duration Measure Duration of Sleep (Time to regain righting reflex) measure_onset->measure_duration compare Compare sleep duration between control and test groups measure_duration->compare potentiation Potentiation Observed compare->potentiation Significant Increase no_potentiation No Potentiation compare->no_potentiation No Significant Increase end End potentiation->end no_potentiation->end Binding_Assay_Workflow start Start prepare_membranes Prepare Rat Brain Membranes start->prepare_membranes incubate Incubate membranes with: - [³H]Radioligand - Varying concentrations of Bromoureide prepare_membranes->incubate filter Rapid Filtration (separate bound from free ligand) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff equation) calculate_ic50->calculate_ki end End calculate_ki->end Electrophysiology_Workflow start Start prepare_cells Prepare cultured neurons or brain slices start->prepare_cells patch_clamp Establish whole-cell patch-clamp recording prepare_cells->patch_clamp apply_gaba Apply GABA and record baseline current patch_clamp->apply_gaba apply_bromo Co-apply Bromoureide with GABA apply_gaba->apply_bromo record_current Record modulated current apply_bromo->record_current analyze Analyze current amplitude and kinetics record_current->analyze potentiation Potentiation confirmed analyze->potentiation Increased amplitude/ decay time no_effect No significant effect analyze->no_effect No change end End potentiation->end no_effect->end

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Bromisoval

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Bromisoval, a sedative and hypnotic agent. The document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support further research and formulation activities. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visual representations of these workflows using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

This compound, with the chemical name (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a bromoureide derivative that has been used for its sedative and hypnotic properties.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its formulation, bioavailability, and overall therapeutic efficacy. This guide synthesizes available data on this compound's core characteristics and outlines the experimental procedures for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the behavior of the compound in various physiological and formulation environments.

PropertyValueReference
IUPAC Name (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide[1]
Chemical Formula C₆H₁₁BrN₂O₂[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Weight 223.07 g/mol [1][3][4][5][7][8][9][10][13][14]
Appearance White to off-white crystalline powder[4]
Melting Point Approximately 152 °C[3][10]
pKa (acidic) 10.536[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound is generally described as being soluble in organic solvents and less soluble in water.[4] The available quantitative solubility data is presented below.

SolventSolubilityTemperatureReference
Water 19.03 g/LNot Stated[2]
1.71 mg/mL (1.71 g/L)Not Stated[5]
Dimethyl Sulfoxide (DMSO) 300 mg/mLNot Stated[3][14]
44 mg/mLNot Stated[7]
Methanol Slightly SolubleNot Stated[2]
Ethanol Data Not Available-
Ether Data Not Available-
Chloroform Data Not Available-

Note: The significant discrepancy in the reported water solubility values may be attributable to different experimental conditions, such as temperature and pH, which were not specified in the sources.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

MeltingPoint_Workflow A Finely powder and dry This compound sample B Pack sample into a capillary tube A->B C Place capillary in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Observe and record melting range D->E

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (water, ethanol, ether, chloroform) in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Solubility_Workflow A Add excess this compound to solvent in a sealed flask B Agitate at constant temperature until equilibrium A->B C Separate undissolved solid (centrifuge/filter) B->C D Withdraw a clear aliquot of the supernatant C->D E Determine concentration using a validated analytical method D->E pKa_Workflow A Dissolve this compound in a suitable solvent system B Titrate with a standardized acid or base solution A->B C Monitor pH continuously with a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine pKa from the inflection point of the curve D->E

References

Initial Screening of Bromisoval for Novel Therapeutic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, a bromoureide derivative first introduced in the early 20th century, has a long-established history as a sedative and hypnotic agent.[1] Its mechanism of action is primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a mechanism it shares with barbiturates.[2][3][4][5] By enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound induces a state of sedation and promotes sleep.[2][3][5] While it has been largely superseded by newer classes of drugs with more favorable safety profiles, the unique chemical scaffold of this compound presents an opportunity for reinvestigation and the potential discovery of novel therapeutic applications beyond its historical use.

This technical guide provides a comprehensive framework for the initial preclinical screening of this compound to identify and characterize potential new therapeutic effects. It outlines detailed experimental protocols for in vitro and in vivo assays, provides a structure for the presentation of quantitative data, and includes visualizations of key pathways and workflows to guide researchers in this endeavor.

Known Pharmacological Profile of this compound

This compound is a sedative and mild hypnotic.[6] Its primary molecular target is the GABA-A receptor, where it binds to a site distinct from the GABA and benzodiazepine binding sites. This interaction potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.[2][3] Chronic use of this compound has been associated with risks of dependence and "bromism," a state of bromide intoxication.[1][7]

Data Presentation: Quantitative Analysis of this compound

A crucial aspect of screening for novel therapeutic effects is the systematic and quantitative characterization of the compound's activity. The following tables provide a template for summarizing key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound at the GABA-A Receptor

Assay TypeReceptor SubtypeParameterValueReference Compound
Radioligand Bindingα1β2γ2Kᵢ (nM)Data to be determinedDiazepam
Electrophysiologyα1β2γ2EC₅₀ (µM)Data to be determinedGABA
% Max ModulationData to be determinedDiazepam
High-Throughput ScreenMixedIC₅₀ (µM)Data to be determinedPicrotoxin

Table 2: In Vivo Sedative/Hypnotic Effects of this compound in Rodents

Animal ModelSpecies/StrainRoute of Admin.Dose (mg/kg)EndpointResult
Thiopental-Induced SleepMouse (CD-1)Oral50Sleep Latency (min)Data to be determined
100Sleep Duration (min)Data to be determined
200
Open Field TestRat (Sprague-Dawley)IP25Locomotor ActivityData to be determined
50Rearing FrequencyData to be determined
100

Table 3: Pharmacokinetic Profile of this compound in Rats

Route of Admin.Dose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (µg/L)AUC (µg·h/L)t₁/₂ (h)
Oral50Data to be determinedData to be determinedData to be determinedData to be determined
Intravenous10Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from the cerebral cortex of adult rats.

  • Radioligand: Use [³H]-Flunitrazepam as the radioligand to label the benzodiazepine binding site on the GABA-A receptor.

  • Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Kᵢ) of this compound by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.

Objective: To characterize the functional modulation of the GABA-A receptor by this compound.

Methodology:

  • Cell Culture: Use HEK293 cells transiently or stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

  • Drug Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to the cells in the absence and presence of increasing concentrations of this compound.

  • Data Acquisition: Record the potentiation of the GABA-evoked current by this compound.

  • Data Analysis: Construct a concentration-response curve for this compound and determine its EC₅₀ and the maximum potentiation effect.

In Vivo Assays

Objective: To assess the sedative-hypnotic effects of this compound.

Methodology:

  • Animals: Use male CD-1 mice (20-25 g).

  • Drug Administration: Administer this compound orally at various doses (e.g., 50, 100, 200 mg/kg) or vehicle control. A positive control such as diazepam (2 mg/kg, i.p.) should also be used.

  • Induction of Sleep: Thirty minutes after drug administration, inject thiopental sodium (e.g., 40 mg/kg, i.p.) to induce sleep.

  • Measurement: Record the time to the loss of the righting reflex (sleep latency) and the time from the loss to the recovery of the righting reflex (sleep duration).

  • Data Analysis: Compare the sleep latency and duration in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Objective: To evaluate the potential anxiolytic effects of this compound.

Methodology:

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Use male Wistar rats (200-250 g).

  • Drug Administration: Administer this compound intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) or vehicle control 30 minutes before the test.

  • Test Procedure: Place the rat in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Mandatory Visualizations

Signaling Pathway

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Influx Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.

Experimental Workflow

In_Vivo_Screening_Workflow cluster_behavioral_assays Behavioral Assays start Start: Hypothesis Generation animal_model Animal Model Selection (e.g., Mice, Rats) start->animal_model drug_prep This compound Formulation & Dose Selection animal_model->drug_prep admin Drug Administration (Oral, IP) drug_prep->admin sedation Sedative/Hypnotic (e.g., Sleeping Time) admin->sedation anxiety Anxiolytic (e.g., Elevated Plus Maze) admin->anxiety motor Motor Coordination (e.g., Rotarod) admin->motor data_collection Data Collection & Analysis sedation->data_collection anxiety->data_collection motor->data_collection interpretation Interpretation of Results data_collection->interpretation end End: Go/No-Go Decision interpretation->end

Caption: In Vivo Screening Workflow for this compound.

Logical Relationship

Dose_Response_Logic cluster_input Input Variable cluster_pharmacokinetics Pharmacokinetics cluster_pharmacodynamics Pharmacodynamics cluster_output Output Effect dose This compound Dose absorption Absorption dose->absorption distribution Distribution to CNS absorption->distribution metabolism Metabolism distribution->metabolism receptor_binding GABA-A Receptor Binding distribution->receptor_binding excretion Excretion metabolism->excretion cellular_response Neuronal Inhibition receptor_binding->cellular_response therapeutic_effect Therapeutic Effect (e.g., Sedation) cellular_response->therapeutic_effect

Caption: Dose-Response Relationship of this compound.

References

Methodological & Application

Application Note: Quantification of Bromisoval using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative agent belonging to the bromoureide group. It is utilized in various pharmaceutical formulations for its calming and sleep-inducing effects. Accurate and precise quantification of this compound in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] This application note presents a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established principles of chromatography for similar compounds and serves as a comprehensive guideline that should be fully validated by the end-user for their specific matrix and regulatory requirements.

Chromatographic Conditions

A general-purpose, robust RP-HPLC method suitable for the quantification of this compound is proposed. The following conditions are based on methods developed for structurally similar brominated compounds and are expected to provide good resolution and peak shape for this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Method Validation Parameters

The following table summarizes the typical validation parameters that must be established for this HPLC method in accordance with International Council for Harmonisation (ICH) guidelines. The provided ranges are illustrative and the actual values must be determined experimentally.

Validation ParameterAcceptance CriteriaTypical Expected Results
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Range (µg/mL) To be determined1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1To be determined experimentally
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak.Peak purity index > 0.999
Robustness % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition, pH).% RSD < 2.0%

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile: 0.05 M Phosphate Buffer pH 3.0, 60:40 v/v):

  • Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared phosphate buffer. Degas the mixture using sonication for 15-20 minutes before use.

Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

Preparation of Calibration Curve Standards:

  • From the standard stock solution (100 µg/mL), prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 20, 30, 40, and 50 µg/mL).

Sample Preparation (for a Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area for the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Analysis and Calculations

The concentration of this compound in the sample can be calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the sample

  • m is the slope of the calibration curve

  • x is the concentration of this compound in the sample solution (in µg/mL)

  • c is the y-intercept of the calibration curve

The amount of this compound per tablet can then be calculated as follows:

Amount (mg/tablet) = (Concentration from curve (µg/mL) × Dilution factor × Average tablet weight (mg)) / Weight of tablet powder taken (mg)

Signaling Pathways and Experimental Workflows

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardStock Standard Stock Solution CalibrationStandards Calibration Standards StandardStock->CalibrationStandards Injection Injection of Standards & Samples CalibrationStandards->Injection Weighing Weighing of Tablet Powder Extraction Extraction with Mobile Phase Weighing->Extraction Filtration Filtration Extraction->Filtration Filtration->Injection Equilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (220 nm) Chromatography->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification Report Final Report Quantification->Report

References

Protocol for dissolving Bromisoval in DMSO for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Dissolving Bromisoval in DMSO for Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bromoureide compound that has been investigated for its sedative, hypnotic, and anti-inflammatory properties.[1][2][3] In cell culture-based assays, which are fundamental to drug discovery and development, the effective delivery of hydrophobic compounds like this compound into the aqueous cell culture environment is a critical step. Dimethyl sulfoxide (DMSO) is a widely used aprotic polar solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an invaluable tool for solubilizing test agents for in vitro studies.[4] This document provides a detailed protocol for the preparation and use of this compound solutions in DMSO for cell culture applications, including recommendations for determining optimal working concentrations and ensuring cell viability.

Data Presentation

A summary of the key quantitative data for the use of this compound in cell culture assays is provided in the table below.

ParameterValueSource(s)
This compound Properties
Molecular Weight223.07 g/mol [2]
Solubility in DMSO44 mg/mL (197.24 mM) to 300 mg/mL (1344.87 mM)[2][5]
Recommended Storage Conditions
This compound Powder-20°C for up to 3 years[6]
This compound in DMSO Stock Solution-80°C for up to 1 year; -20°C for up to 1 month (aliquoted to avoid freeze-thaw cycles)[2][6]
Cell Culture Conditions
Typical this compound Concentration Range1 - 100 µg/mL[1][5]
Recommended Final DMSO Concentration≤ 0.1% (generally safe for most cell lines)[7][8][9][10]
Tolerated Final DMSO ConcentrationUp to 0.5% - 1% for some cell lines (requires validation)[7][8][9][11]

Experimental Protocols

1. Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS No: 496-67-3)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warming of DMSO: If the DMSO is frozen, bring it to room temperature. Ensure the DMSO is anhydrous, as moisture can reduce the solubility of hydrophobic compounds.[2]

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.31 mg of this compound (Molecular Weight: 223.07 g/mol ).

  • Dissolving this compound:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[7]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][6]

2. Preparation of Working Solutions and Dosing Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • This compound in DMSO stock solution (e.g., 100 mM)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Determine Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% DMSO is generally considered safe for most cell lines.[7][8][9][10] However, the tolerance of each cell line to DMSO should be determined experimentally. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

  • Serial Dilution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions. It is recommended to perform at least a 1:1000 dilution of a high-concentration stock to keep the final DMSO concentration low. For example, to achieve a final concentration of 100 µM this compound with 0.1% DMSO from a 100 mM stock, you would add 1 µL of the stock solution to 1 mL of cell culture medium.

  • Dosing Cells:

    • Remove the existing medium from the wells of the cell culture plate.

    • Add the prepared working solutions of this compound to the respective wells.

    • Ensure to include wells with untreated cells (medium only) and vehicle control cells (medium with DMSO).

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

3. Determining DMSO Tolerance of a Cell Line

This protocol is essential for establishing the maximum concentration of DMSO that does not affect the viability or behavior of the specific cell line being used.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • Sterile DMSO

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in complete cell culture medium. A typical range to test would be from 0.01% to 1.0% (v/v). Include a medium-only control.

  • Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for a duration that is relevant to the planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control. This concentration should be considered the maximum allowable for subsequent experiments with this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell Culture Assay cluster_control Controls weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 100 mM Stock Solution dissolve->stock store Aliquot and Store (-80°C) stock->store thaw Thaw Stock Aliquots store->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze untreated Untreated Cells untreated->incubate vehicle Vehicle Control (DMSO in Medium) vehicle->incubate

Caption: Experimental workflow for dissolving this compound in DMSO and its application in cell culture assays.

References

Application Notes: Utilizing Bromisoval for the Study of GABAergic Neurotransmission in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its mechanism of action involves binding to a specific site on the GABA-A receptor complex, which in turn increases the receptor's affinity for its endogenous ligand, GABA.[1] This potentiation of GABAergic neurotransmission leads to a dampening of central nervous system activity, resulting in sedative, anxiolytic, and hypnotic effects.[1] Historically used for its sleep-inducing properties, this compound serves as a valuable tool in neuroscience research to investigate the role of GABAergic signaling in various physiological and pathological processes in rodent models.

These application notes provide a comprehensive overview of the use of this compound in studying GABAergic neurotransmission, including its mechanism of action, and detailed protocols for in vivo and ex vivo experimental paradigms.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

This compound enhances the effect of GABA at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-). The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. This compound potentiates this effect, leading to a greater inhibitory tone in the central nervous system.[1]

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic signaling pathway modulated by this compound.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Wistar Rats

Effect StudiedDosageRoute of AdministrationAnimal ModelReference
Anti-inflammatory50 mg/kgNot SpecifiedWistar Rat[2]
Hypnotic (NREM Sleep Increase)>125 mg/kgNot SpecifiedWistar Rat[2]

Table 2: Electrophysiological Effects of this compound on GABAergic Neurotransmission

ParameterConcentrationEffectBrain RegionAnimal ModelReference
IPSC DurationDose-dependentProlongedCortical Pyramidal NeuronsWistar Rat[2]

Table 3: Representative Binding Affinities of GABA-A Receptor Modulators (for reference)

CompoundReceptor SubtypeKi (nM)Notes
Diazepamα1β2γ215Non-selective positive modulator
Zolpidemα1β2γ220α1-selective positive modulator
Flumazenilα1β2γ21Antagonist

Note: The data in Table 3 is for illustrative purposes to provide context for the binding affinities of compounds acting on the GABA-A receptor, as specific Ki values for this compound are not currently available in the cited literature.

Experimental Protocols

Protocol 1: In Vivo Assessment of Sedative Effects using the Open Field Test

This protocol is designed to assess the sedative effects of this compound by measuring changes in locomotor activity and exploratory behavior in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Rodent model (e.g., C57BL/6 mice or Wistar rats)

  • Open field apparatus (a square arena with walls)

  • Video tracking software

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume appropriate for the animal's weight.

  • Animal Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. A typical pre-treatment time is 30 minutes.

  • Open Field Test:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predefined period (e.g., 10-15 minutes).

    • Record the session using video tracking software.

  • Data Analysis: Analyze the recorded video for parameters such as:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Open_Field_Workflow A Drug Preparation (this compound in Vehicle) C Drug Administration (IP Injection) A->C B Animal Habituation (30 min) B->C D Pre-treatment Period (30 min) C->D E Open Field Test (10-15 min) D->E F Data Analysis (Locomotion, Exploration) E->F

Caption: Experimental workflow for the Open Field Test.
Protocol 2: Ex Vivo Electrophysiological Recording of GABAergic Currents

This protocol details the procedure for preparing acute brain slices and performing whole-cell patch-clamp recordings to measure the effect of this compound on inhibitory postsynaptic currents (IPSCs).

Materials:

  • Rodent model (e.g., Wistar rat)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2)

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • This compound

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and place it in chilled, oxygenated aCSF.

    • Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., cortex or hippocampus).

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Using a microscope, identify a target neuron (e.g., a pyramidal neuron).

    • Establish a whole-cell patch-clamp configuration.

    • Record spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

    • Record the changes in IPSC properties (e.g., frequency, amplitude, and decay kinetics).

  • Data Analysis:

    • Analyze the recorded currents to quantify the effects of this compound.

    • Compare the IPSC parameters before and after drug application.

Electrophysiology_Workflow A Anesthesia and Brain Dissection B Acute Brain Slice Preparation (Vibratome) A->B C Slice Recovery (1 hour in aCSF) B->C D Whole-Cell Patch-Clamp Recording (Baseline) C->D E This compound Application (Perfusion) D->E F Recording of Drug Effect on IPSCs E->F G Data Analysis (IPSC Properties) F->G

Caption: Workflow for electrophysiological recording in brain slices.

Conclusion

This compound is a useful pharmacological tool for probing the function of the GABAergic system in rodent models. Its positive allosteric modulatory action on GABA-A receptors allows for the investigation of the roles of inhibitory neurotransmission in a variety of behaviors and neuronal functions. The protocols provided here offer a starting point for researchers to design and execute experiments to further elucidate the effects of this compound and the broader implications of GABAergic modulation. Further research is warranted to determine the specific binding affinities and detailed electrophysiological characteristics of this compound to enable a more precise understanding of its pharmacological profile.

References

Application Notes and Protocols for the Detection of Bromisoval Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, a sedative and hypnotic agent, undergoes biotransformation in the body, leading to the formation of various metabolites that are subsequently excreted in urine. The detection and quantification of these metabolites are crucial for pharmacokinetic studies, toxicological assessments, and monitoring of drug compliance. This document provides detailed application notes and protocols for the analytical determination of this compound and its primary metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs)[1][2][3]. This initial conjugation is followed by further enzymatic modifications to form more water-soluble compounds that can be readily eliminated. The principal urinary metabolites of this compound are:

  • 3-methylbutyrylurea (MVU)

  • α-(cystein-S-yl)isovalerylurea (CVU)

  • α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU)[4][5]

The metabolic cascade begins with the displacement of the bromine atom by the sulfhydryl group of glutathione. The resulting glutathione conjugate is then sequentially cleaved to a cysteine conjugate and subsequently N-acetylated to form the mercapturic acid derivative (AcCVU).

Bromisoval_Metabolism This compound This compound GSH_Adduct Glutathione Conjugate This compound->GSH_Adduct Glutathione S-transferase (GST) MVU 3-methylbutyrylurea (MVU) This compound->MVU Debromination/Reduction CVU α-(cystein-S-yl)isovalerylurea (CVU) GSH_Adduct->CVU γ-Glutamyltranspeptidase, Dipeptidase AcCVU α-(N-acetylcystein-S-yl)isovalerylurea (AcCVU) CVU->AcCVU N-acetyltransferase

Caption: Metabolic pathway of this compound.

Analytical Techniques

The two primary analytical techniques for the sensitive and selective detection of this compound and its metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample (1 mL) IS_Addition Add Internal Standard Urine_Sample->IS_Addition Extraction Solid Support Extraction (Extrelut Column) IS_Addition->Extraction Elution Elute with Organic Solvent Extraction->Elution Evaporation Evaporate to Dryness Elution->Evaporation Derivatization Derivatize with HFBA Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: GC-MS experimental workflow.

a. Sample Preparation

  • Internal Standard: To 1 mL of urine, add an appropriate internal standard (e.g., 2-bromohexanoylurea).

  • Extraction: Apply the urine sample to an Extrelut column.

  • Elution: Elute the analytes with a suitable organic solvent (e.g., diethyl ether).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried residue. Cap the vial and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling, evaporate the excess reagent and solvent and reconstitute the residue in a small volume of ethyl acetate for injection.

b. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph
Column5% Phenyl-polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless
Temperature Program Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C
SIM Ions (m/z) To be determined based on the mass spectrum of the HFBA derivative of this compound. Expected characteristic ions would include fragments from the parent molecule and the derivatizing agent.

c. Quantitative Data

AnalyteLinear Range (µg/mL)Lower Limit of Detection (µg/mL)
This compound (as HFBA derivative)0.01 - 100.005

Note: The specific SIM ions should be determined by analyzing a standard of derivatized this compound and selecting abundant and specific fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is ideal for the analysis of non-volatile and polar metabolites directly from a biological matrix, often with minimal sample preparation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample pH_Adjust Adjust pH to 4.0 Urine_Sample->pH_Adjust SPE Solid-Phase Extraction (Sep-Pak C18) pH_Adjust->SPE Elution Elute Metabolites SPE->Elution Injection Inject into LC-MS/MS Elution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS experimental workflow.

a. Sample Preparation

  • pH Adjustment: Adjust the pH of the urine sample to 4.0 with a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a Sep-Pak C18 cartridge with methanol followed by water.

    • Loading: Load the pH-adjusted urine sample onto the cartridge.

    • Washing: Wash the cartridge with water to remove interferences.

    • Elution: Elute the metabolites with 2 mL of acetonitrile/10 mM ammonium acetate buffer (pH 3.5, 50:50, v/v)[4][5].

  • Final Preparation: The eluate can be directly injected into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., L-column ODS, 150 x 2.1 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient Elution Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions and equilibrate for 4 min.
Flow Rate0.3 mL/min
Injection Volume10 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing standards of each metabolite. The precursor ion will be the [M+H]+ of the analyte, and product ions will be characteristic fragments.

c. Quantitative Data

AnalyteExpected Precursor Ion (m/z)Potential Product Ions (m/z)Detection Limit (ng/mL)
MVU145.1To be determined10 - 25
CVU264.1To be determined10 - 25
AcCVU306.1To be determined10 - 25

Note: The MRM transitions (precursor and product ions) and collision energies must be optimized for each specific instrument by infusing pure standards of the metabolites.

Data Presentation Summary

The following table summarizes the quantitative parameters for the two described analytical methods.

Analytical MethodAnalyte(s)Sample PreparationDerivatizationKey Instrumental ParametersLinear RangeLOD
GC-MS This compoundSolid Support ExtractionHFBASIM Mode0.01 - 10 µg/mL0.005 µg/mL
LC-MS/MS MVU, CVU, AcCVUSolid-Phase ExtractionNoneMRM ModeTo be determined10 - 25 ng/mL

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound and its metabolites will depend on the specific goals of the study. GC-MS provides a reliable method for the quantification of the parent drug, while LC-MS/MS offers superior sensitivity and specificity for the direct analysis of the polar metabolites. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers to establish robust and reliable analytical methods for this compound metabolite detection in urine. It is recommended that all methods be fully validated according to established guidelines before application to routine sample analysis.

References

Application of Bromisoval in Neuroscience Research on Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromisoval, traditionally known as a sedative and hypnotic agent, has demonstrated significant anti-inflammatory properties in the context of neuroscience research, particularly concerning the function of microglial cells. Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammation, which is implicated in a variety of neurodegenerative diseases. Understanding the modulatory effects of this compound on microglial activation provides a promising avenue for the development of novel therapeutic strategies against neuroinflammatory conditions.

Recent studies have elucidated that this compound (also referred to as bromovalerylurea or BU) can suppress the production of key pro-inflammatory mediators in activated microglia.[1] Specifically, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to inhibit the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines.[1] This inhibitory action is crucial as excessive production of these molecules by microglia can lead to neuronal damage and exacerbate neurodegeneration.

The mechanism of this compound's anti-inflammatory action is multi-faceted. It has been found to suppress the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and the expression of Interferon Regulatory Factor 1 (IRF1), which are key components of the Janus kinase (JAK)/STAT signaling pathway.[1] This pathway is a critical regulator of inflammatory responses in microglia. Interestingly, this compound's effect is not mediated through the inhibition of the canonical NF-κB pathway, as it does not prevent the LPS-induced nuclear translocation of NF-κB.[1]

Furthermore, this compound has been observed to reduce intracellular ATP (iATP) levels in microglial cells.[1] This reduction in cellular energy currency may contribute to its overall anti-inflammatory profile. The synergistic effect of inhibiting the JAK1/STAT1 pathway and decreasing iATP levels appears to be central to this compound's ability to quell microglial-mediated inflammation.[1]

These findings highlight this compound as a valuable tool for investigating the molecular mechanisms of neuroinflammation and as a potential lead compound for the development of drugs targeting microglial activation. The following protocols provide detailed methodologies for studying the effects of this compound on microglial cells in a laboratory setting.

Data Presentation

Table 1: Effect of this compound (BU) on Pro-inflammatory Gene Expression in LPS-stimulated BV2 Microglial Cells

GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)Percentage Inhibition by BU
Nos2 (iNOS) Control1.0-
LPS (1 µg/mL)~180-
LPS + BU (1 mM)~40~78%
Il-1β Control1.0-
LPS (1 µg/mL)~60-
LPS + BU (1 mM)~20~67%
Il-6 Control1.0-
LPS (1 µg/mL)~35-
LPS + BU (1 mM)~15~57%
Ccl2 Control1.0-
LPS (1 µg/mL)~45-
LPS + BU (1 mM)~15~67%

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.

Signaling Pathways and Experimental Workflows

Bromisoval_Signaling_Pathway cluster_0 Microglial Cell cluster_1 JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK1 JAK1 TLR4->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 IRF1 IRF1 pSTAT1->IRF1 Induces Expression Proinflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6, TNF-α) IRF1->Proinflammatory_Mediators Promotes Transcription Mitochondria Mitochondria iATP Intracellular ATP Mitochondria->iATP Produces This compound This compound (BU) This compound->JAK1 Inhibits This compound->Mitochondria

Caption: Signaling pathway of this compound's anti-inflammatory effect in microglia.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound's Effect on Microglia cluster_assays Downstream Assays start Start culture_bv2 Culture BV2 Microglial Cells start->culture_bv2 seed_cells Seed Cells in Multi-well Plates culture_bv2->seed_cells pretreat_bu Pre-treat with this compound (BU) seed_cells->pretreat_bu stimulate_lps Stimulate with LPS pretreat_bu->stimulate_lps collect_samples Collect Supernatant and Cell Lysates stimulate_lps->collect_samples griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_samples->griess_assay elisa Cytokine Quantification (ELISA) collect_samples->elisa western_blot Protein Analysis (Western Blot for p-STAT1) collect_samples->western_blot atp_assay Intracellular ATP Measurement collect_samples->atp_assay viability_assay Cell Viability Assessment (MTT/XTT Assay) collect_samples->viability_assay data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis atp_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

BV2 Microglial Cell Culture and Treatment

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (stock solution prepared in sterile PBS)

  • Cell culture flasks (T75) and multi-well plates (6-well, 24-well, 96-well)

Protocol:

  • Culture BV2 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells into appropriate multi-well plates at a desired density (e.g., 2.5 x 10^5 cells/mL for a 24-well plate) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement).

Nitric Oxide (NO) Measurement (Griess Assay)

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • Cell culture supernatant

  • 96-well plate

Protocol:

  • After the treatment period, collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of NaNO2 in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Cytokine Quantification (ELISA)

Materials:

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Cell culture supernatant

  • Wash buffer and other reagents provided in the kit

Protocol:

  • Collect cell culture supernatant after treatment and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, this typically involves adding the supernatant and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot for Phosphorylated STAT1 (p-STAT1)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT1, anti-total-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to normalize the data.

Intracellular ATP Measurement

Materials:

  • Commercial ATP assay kit (luciferin/luciferase-based)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed and treat the cells in an opaque-walled 96-well plate as described in Protocol 1.

  • At the end of the treatment period, bring the plate and reagents to room temperature.

  • Follow the specific instructions of the ATP assay kit manufacturer.

  • Typically, this involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Measure the luminescence using a luminometer.

  • The light intensity is directly proportional to the intracellular ATP concentration.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Protocol:

  • Seed and treat the cells in a 96-well plate.

  • At the end of the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

Application Notes & Protocols for the Colorimetric Determination of Bromisoval in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromisoval, chemically known as (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a hypnotic and sedative agent belonging to the bromoureide group.[1][2] Its therapeutic use necessitates accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms to ensure quality control and patient safety. This document provides a detailed application note and protocol for the colorimetric determination of this compound in pharmaceutical tablets. The described method is based on the principle of the hydroxamation reaction, where this compound reacts with hydroxylamine to form a hydroxamic acid derivative. This derivative then complexes with ferric ions in an acidic medium to produce a colored solution, the intensity of which is proportional to the concentration of this compound and can be measured spectrophotometrically.[3][4]

Principle of the Method

The colorimetric assay for this compound involves a two-step chemical reaction. Initially, the amide group in the this compound molecule undergoes a nucleophilic substitution reaction with hydroxylamine in an alkaline medium to form the corresponding hydroxamic acid. Subsequently, in an acidic environment, the newly formed hydroxamic acid chelates with ferric ions (Fe³⁺) to form a stable, colored ferric-hydroxamate complex.[3][4][5] The absorbance of this colored complex is then measured at a specific wavelength using a UV-Visible spectrophotometer, and the concentration of this compound is determined from a calibration curve prepared with standard solutions.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound pharmaceutical tablets

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ferric perchlorate (Fe(ClO₄)₃) or Ferric chloride (FeCl₃)

  • Methanol, analytical grade

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (1 mL, 2 mL, 5 mL, 10 mL)

  • UV-Visible Spectrophotometer

  • Analytical balance

  • Mortar and pestle

  • Filter paper

2. Preparation of Reagents

  • Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve it in and dilute to 100 mL with methanol in a volumetric flask.

  • Hydroxylamine Hydrochloride Solution (2 M): Dissolve 13.9 g of hydroxylamine hydrochloride in distilled water and dilute to 100 mL.

  • Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of sodium hydroxide in distilled water and dilute to 100 mL.

  • Hydrochloric Acid Solution (1 M): Dilute 8.3 mL of concentrated hydrochloric acid (37%) to 100 mL with distilled water.

  • Ferric Perchlorate Solution (0.1 M): Dissolve 3.54 g of ferric perchlorate in 100 mL of distilled water containing 1 mL of 1 M HCl to prevent hydrolysis.

3. Sample Preparation

  • Weigh and finely powder 20 pharmaceutical tablets containing this compound.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper to remove any insoluble excipients.

  • This stock solution has a nominal concentration of 100 µg/mL of this compound.

4. Experimental Procedure

  • Preparation of Calibration Curve:

    • Pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the standard this compound solution (100 µg/mL) into a series of 10 mL volumetric flasks. This will result in final concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

    • To each flask, add 1.0 mL of 2 M hydroxylamine hydrochloride solution and 1.0 mL of 2 M sodium hydroxide solution.

    • Allow the reaction mixture to stand for 10 minutes at room temperature.

    • Acidify the mixture by adding 1.0 mL of 1 M hydrochloric acid.

    • Add 1.0 mL of 0.1 M ferric perchlorate solution.

    • Dilute to the mark with distilled water and mix well.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of the highest concentration standard against a reagent blank. The λmax is typically in the range of 480-540 nm.

    • Prepare a reagent blank in the same manner, but without the this compound standard.

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of the Tablet Sample:

    • Pipette 1.0 mL of the filtered sample solution (from step 3.7) into a 10 mL volumetric flask.

    • Follow the same procedure as described for the preparation of the calibration curve (steps 4.1.2 to 4.1.7).

    • Measure the absorbance of the sample solution against the reagent blank.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

5. Calculation

The amount of this compound in the pharmaceutical tablets can be calculated using the following formula:

Amount of this compound per tablet (mg) = (C × D × A) / W

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL)

  • D = Dilution factor

  • A = Average weight of a single tablet (mg)

  • W = Weight of the powdered tablet taken for analysis (mg)

Data Presentation

Table 1: Calibration Data for this compound Determination

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.458
200.610
250.763

Table 2: Validation Parameters of the Colorimetric Method

ParameterResult
Linearity Range5 - 25 µg/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%

Table 3: Analysis of this compound in Pharmaceutical Tablets

SampleLabeled Amount (mg)Amount Found (mg)% of Labeled Amount
Tablet A250248.599.4%
Tablet B250251.0100.4%
Tablet C250249.299.7%

Mandatory Visualizations

Chemical_Reaction_Pathway This compound This compound HydroxamicAcid This compound Hydroxamic Acid This compound->HydroxamicAcid + Hydroxylamine (Alkaline Medium) Hydroxylamine Hydroxylamine (NH2OH) ColoredComplex Ferric-Hydroxamate Complex (Colored) HydroxamicAcid->ColoredComplex + Ferric Ion (Acidic Medium) FerricIon Ferric Ion (Fe³⁺)

Caption: Chemical reaction pathway for the colorimetric determination of this compound.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Tablet Powdering & Dissolution) Start->SamplePrep Reaction1 Step 1: Reaction with Hydroxylamine (Alkaline) SamplePrep->Reaction1 Reaction2 Step 2: Reaction with Ferric Ions (Acidic) Reaction1->Reaction2 Measurement Spectrophotometric Measurement (λmax) Reaction2->Measurement Analysis Data Analysis (Calibration Curve) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the analysis of this compound in tablets.

References

Application Notes and Protocols for In-vivo Assessment of Bromisoval's Sedative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in-vivo experimental design to assess the sedative and hypnotic effects of Bromisoval. The protocols outlined below are established behavioral assays in rodent models, designed to yield quantitative data on sedation, motor coordination, and sleep induction.

Introduction

This compound, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide group.[1][2] Its primary mechanism of action involves potentiating the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), by binding to specific sites on the GABA-A receptor complex.[3] This enhances GABAergic neurotransmission, leading to a reduction in neuronal excitability and subsequent sedation, anxiolysis, and hypnosis.[3][4] This document outlines a comprehensive in-vivo strategy to characterize the sedative-hypnotic profile of this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound enhances the inhibitory effects of GABA on the central nervous system.[3] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential.[3] this compound potentiates this effect, resulting in a generalized depression of the central nervous system, manifesting as sedation and sleep induction.[4][5]

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA Synthesis GABA_released GABA GABA_Vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel (Closed) Chloride_Channel_Open Chloride (Cl-) Channel (Open) Chloride_Channel->Chloride_Channel_Open GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

In-vivo Experimental Design

A comprehensive in-vivo assessment of this compound's sedative effects should incorporate a battery of behavioral tests to evaluate locomotor activity, motor coordination, and sleep parameters.

Animal Model
  • Species: Male Swiss albino mice are a commonly used and appropriate model for these assays.[6]

  • Weight: 20-25 grams.[6]

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[6] Acclimatize animals to the testing room for at least 30-60 minutes before each experiment.[7][8]

Drug Preparation and Administration
  • Vehicle: this compound can be dissolved in a suitable vehicle such as distilled water or saline containing a small amount of a suspending agent like carboxymethyl cellulose (CMC) for oral administration.[6][9]

  • Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration can be used. Oral administration is often preferred for mimicking clinical use.[5][6]

  • Dosage: Based on preclinical data, the intraperitoneal LD50 for this compound in mice is approximately 3.25 mmol/kg, and the median sedative dose (ISD50) is 0.35 mmol/kg.[10][11] A dose-response study is recommended, with doses selected around the ISD50 and well below the LD50. For example, doses of 100, 200, and 400 mg/kg (p.o.) can be investigated, with a vehicle control group.[6] A positive control, such as Diazepam (1-3 mg/kg, i.p.), should also be included.[6][12]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays (30 min post-administration) Animal_Acclimatization Animal Acclimatization (30-60 min) Administration Drug Administration (p.o. or i.p.) Animal_Acclimatization->Administration Drug_Preparation Drug Preparation (this compound, Vehicle, Diazepam) Drug_Preparation->Administration OFT Open Field Test (OFT) (Locomotor Activity) Administration->OFT EPM Elevated Plus Maze (EPM) (Anxiolytic/Sedative Effects) Administration->EPM Rotarod Rotarod Test (Motor Coordination) Administration->Rotarod Sleep_Test Thiopental-Induced Sleep Test (Sleep Latency & Duration) Administration->Sleep_Test Data_Analysis Data Collection & Analysis OFT->Data_Analysis EPM->Data_Analysis Rotarod->Data_Analysis Sleep_Test->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Note: Quantitative Analysis of Bromisoval by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Bromisoval (also known as bromvalerylurea) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is sensitive and specific, making it suitable for forensic toxicology, clinical chemistry, and pharmaceutical research. The protocol includes procedures for sample preparation involving solid-phase extraction and derivatization, followed by GC-MS analysis in Electron Ionization-Selected Ion Monitoring (EI-SIM) mode.

Introduction

This compound is a hypnotic and sedative drug that has been used for the treatment of insomnia and anxiety. Due to its potential for abuse and involvement in poisoning cases, a robust and reliable analytical method for its quantification in biological samples is crucial.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the determination of this compound in complex matrices such as blood, urine, and tissue.[2] This document outlines a validated GC-MS method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Blood and Urine)

This protocol is adapted from a validated method for the simultaneous determination of bromvalerylurea and allylisopropylacetylurea in human blood and urine.[2]

Materials:

  • Blood or urine samples

  • Extrelut® column

  • Internal Standard (IS): 2-bromohexanoylurea

  • Heptafluorobutyric anhydride (HFBA) for derivatization

  • Organic solvent (e.g., Dichloromethane or as recommended by Extrelut®)

  • Evaporator (e.g., nitrogen stream)

  • Autosampler vials

Procedure:

  • Internal Standard Addition: Spike the biological sample (e.g., 1 mL of blood or urine) with a known concentration of the internal standard, 2-bromohexanoylurea.

  • Solid-Phase Extraction: Apply the spiked sample to an Extrelut® column.

  • Elution: Elute the analyte and internal standard from the column using an appropriate organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add heptafluorobutyric anhydride to the dried residue to derivatize the analytes. This step enhances the volatility and chromatographic properties of this compound.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Transfer: Transfer the final solution to an autosampler vial for injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Value
Column Capillary column suitable for drug analysis (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium

| Oven Temperature Program | An appropriate temperature gradient to ensure separation. For example: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 55, 57, 137, 139[3]

| Dwell Time | 100 ms |

Quantitative Data

The following tables summarize the quantitative performance of the described GC-MS method for this compound analysis.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (approx.)Characteristic Ions (m/z)
This compound11.5 min[3]55, 57, 137, 139[3]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 0.01 to 10 µg/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Detection (LOD) 0.005 µg/mL[2]
Recovery 76.6%[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (Extrelut®) Add_IS->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Deriv Derivatization (HFBA) Evap->Deriv Recon Reconstitution Deriv->Recon Inject GC Injection Recon->Inject GC_Sep Gas Chromatographic Separation Inject->GC_Sep MS_Detect Mass Spectrometric Detection (EI-SIM) GC_Sep->MS_Detect Quant Quantification MS_Detect->Quant Report Reporting Quant->Report

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Bromisoval in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for establishing a dose-response curve for the sedative-hypnotic agent Bromisoval in a murine model. This compound, a bromoureide derivative, exerts its effects primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis methods to characterize the sedative and hypnotic effects of this compound and to determine key pharmacological parameters such as the median effective dose (ED50) and the median lethal dose (LD50). The provided protocols are intended to guide researchers in the accurate and reproducible assessment of this compound's pharmacological profile.

Introduction

This compound (also known as bromovalerylurea) is a sedative and hypnotic agent that has been used for the treatment of insomnia and anxiety.[2][3] Its mechanism of action involves enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][4] By binding to the GABA-A receptor complex, this compound increases the receptor's affinity for GABA, leading to a dampening of CNS activity and resulting in sedation and sleep induction.[1][2]

Establishing a dose-response curve is a fundamental step in the pharmacological characterization of any psychoactive compound. This process allows for the determination of the relationship between the dose of a drug and the magnitude of its biological effect. For this compound, this involves assessing its sedative and hypnotic properties at various doses to identify the therapeutic range and potential toxicity.

Signaling Pathway of this compound

This compound's primary mechanism of action is the potentiation of GABAergic neurotransmission. The following diagram illustrates this signaling pathway.

Bromisoval_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Potentiates GABA Binding Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomly Assign Mice to Dose Groups (n=10/group) acclimatization->grouping dosing Administer this compound or Vehicle (Intraperitoneal Injection) grouping->dosing observation Observe for Sedative Effects and Loss of Righting Reflex dosing->observation data_collection Record Onset and Duration of Hypnosis observation->data_collection toxicity Monitor for Acute Toxicity and Record Mortality (LD50) data_collection->toxicity analysis Data Analysis (ED50, LD50 Calculation) toxicity->analysis end End analysis->end

References

Application Notes and Protocols for the Use of Bromisoval in Central Nervous System Depression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromisoval, a sedative and hypnotic agent, in preclinical studies of central nervous system (CNS) depression. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on the CNS.

Introduction

This compound, also known as bromovalerylurea, is a derivative of urea containing a bromine atom, which is critical for its sedative properties.[1] It has been used for its calming and sleep-inducing effects.[1] The primary mechanism of action of this compound involves the potentiation of GABAergic neurotransmission, the main inhibitory pathway in the CNS.[1] By binding to specific sites on the GABAA receptor complex, this compound enhances the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA).[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which manifests as sedation, anxiolysis, and hypnosis.[1]

Applications in CNS Depression Research

This compound serves as a valuable tool in preclinical research for studying the mechanisms of sedation, hypnosis, and anxiolysis. Its well-characterized potentiation of GABAergic systems makes it a useful positive control or reference compound in studies investigating novel CNS depressants. Key research applications include:

  • Induction of Sedation and Hypnosis: this compound can be used to induce a state of CNS depression in animal models, allowing for the study of sleep architecture and the efficacy of potential new hypnotic drugs.

  • Anxiety Models: Although primarily a sedative-hypnotic, its GABAergic mechanism suggests potential for use in models of anxiety-like behavior.

  • Electrophysiological Studies: this compound can be directly applied to neuronal preparations to study its effects on GABA-A receptor function and inhibitory postsynaptic currents (IPSCs).

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on CNS depression-related parameters.

Table 1: Effect of this compound on Sleep Architecture in Wistar Rats

Dose of this compound (mg/kg)Change in Non-Rapid Eye Movement (NREM) Sleep DurationChange in Rapid Eye Movement (REM) Sleep Duration
50No significant increaseNo significant change
>125Significant increaseDose-dependent decrease

Data extracted from an electroencephalogram (EEG) study in Wistar rats.[2]

Table 2: Effect of this compound on Inhibitory Postsynaptic Currents (IPSCs) in Rat Cortical Neurons

Concentration of this compoundEffect on IPSC Duration
Dose-dependentProlonged IPSCs

Data from whole-cell patch-clamp recordings from pyramidal neurons in rat cortical slices.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.

Protocol 1: Induction of Hypnosis and Evaluation of Sleep Architecture in Rats

Objective: To assess the hypnotic effects of this compound by measuring changes in sleep latency and duration, as well as alterations in sleep architecture using electroencephalography (EEG) and electromyography (EMG).

Materials:

  • This compound (Bromovalerylurea)

  • Vehicle (e.g., saline with a small amount of Tween 80 or other appropriate solvent)

  • Wistar rats (male, adult)

  • EEG/EMG recording system

  • Stereotaxic apparatus for electrode implantation

  • Syringes and needles for administration

Procedure:

  • Animal Preparation and Surgery:

    • Acclimatize rats to the housing and experimental conditions for at least one week.

    • Surgically implant EEG and EMG electrodes under anesthesia using a stereotaxic apparatus. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Allow a recovery period of at least one week post-surgery.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound intraperitoneally (i.p.) at doses ranging from 50 mg/kg to over 125 mg/kg.[2] A vehicle-only control group should be included.

  • EEG/EMG Recording:

    • Connect the rats to the EEG/EMG recording system and allow them to habituate to the recording chamber.

    • Record baseline EEG/EMG activity for a defined period (e.g., 24 hours) before drug administration.

    • Following administration of this compound or vehicle, continuously record EEG and EMG for a subsequent period (e.g., 6-24 hours).

  • Data Analysis:

    • Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs.

    • Calculate the latency to the first episode of NREM sleep (sleep latency).

    • Quantify the total duration of wakefulness, NREM sleep, and REM sleep for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Protocol 2: Open-Field Test to Assess Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in an open-field arena.

Materials:

  • This compound

  • Vehicle

  • Mice or rats

  • Open-field apparatus (a square or circular arena with walls)

  • Video tracking software

Procedure:

  • Animal and Drug Preparation:

    • Acclimatize animals to the testing room for at least 30 minutes before the experiment.

    • Prepare this compound solution/suspension and administer it to the test groups at various doses. Include a vehicle control group. The timing of administration before the test should be consistent (e.g., 30 minutes).

  • Open-Field Test:

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to freely explore the arena for a fixed period (e.g., 5-10 minutes).

    • Record the animal's behavior using an overhead video camera connected to a tracking system.

  • Data Analysis:

    • The video tracking software will analyze various parameters, including:

      • Total distance traveled: An indicator of overall locomotor activity.

      • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Number of entries into the center zone.

      • Rearing frequency: An exploratory behavior.

    • Compare the data between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Protocol 3: Elevated Plus-Maze Test for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of this compound using the elevated plus-maze, a test based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • This compound

  • Vehicle

  • Rats or mice

  • Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Animal and Drug Preparation:

    • Habituate the animals to the testing room.

    • Administer this compound or vehicle at predetermined doses and time points before the test (e.g., 30 minutes prior).

  • Elevated Plus-Maze Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set duration (typically 5 minutes).

    • Record the session with a video camera and analyze it using tracking software.

  • Data Analysis:

    • Key parameters to analyze include:

      • Time spent in the open arms vs. closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

      • Number of entries into the open and closed arms.

      • Total distance traveled to assess general locomotor activity.

    • Statistically compare the results from the different treatment groups.

Protocol 4: Whole-Cell Patch-Clamp Recording of GABAergic Currents

Objective: To investigate the modulatory effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neurons.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Rat or mouse brain slices (e.g., cortical or hippocampal)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope, etc.)

  • Picrotoxin (GABA-A receptor antagonist, for control experiments)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Using a microscope with differential interference contrast (DIC) optics, identify pyramidal neurons.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Record spontaneous or miniature IPSCs (sIPSCs or mIPSCs) in voltage-clamp mode. To isolate mIPSCs, add tetrodotoxin (TTX) to the aCSF to block action potentials.

  • Drug Application:

    • After obtaining a stable baseline recording of IPSCs, bath-apply this compound at various concentrations.

    • Record the changes in the frequency, amplitude, and decay kinetics of the IPSCs.

  • Data Analysis:

    • Analyze the recorded currents using electrophysiology software.

    • Measure the amplitude, frequency, and decay time constant of IPSCs before and after this compound application.

    • Perform statistical analysis to determine the significance of any observed changes. A dose-response curve can be generated to determine the EC50 of this compound's effect.

Mandatory Visualizations

Bromisoval_Mechanism_of_Action This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Activates GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Neuronal_Membrane Neuronal Membrane CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental_Workflow_Sleep_Study A Animal Acclimatization (Wistar Rats) B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgery Recovery (≥ 1 week) B->C D Baseline EEG/EMG Recording (24h) C->D E This compound/Vehicle Administration (i.p.) D->E F Post-Dose EEG/EMG Recording (6-24h) E->F G Data Analysis: Sleep Scoring & Quantification F->G Behavioral_Assay_Logic cluster_OFT Open-Field Test cluster_EPM Elevated Plus-Maze OFT_Locomotion Decreased Total Distance OFT_Result Sedation & Anxiogenic-like Effect OFT_Locomotion->OFT_Result OFT_Anxiety Decreased Center Time OFT_Anxiety->OFT_Result EPM_Anxiety Increased Open Arm Time EPM_Result Anxiolytic Effect EPM_Anxiety->EPM_Result This compound This compound Administration This compound->OFT_Locomotion This compound->OFT_Anxiety This compound->EPM_Anxiety

References

Troubleshooting & Optimization

Troubleshooting Bromisoval solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Bromisoval.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized by its low solubility in water. While exact values can vary with experimental conditions, its aqueous solubility is reported to be approximately 1.71 mg/mL.[1] Another source states a water solubility of 19.03 g/L, although the temperature for this measurement was not specified.[2] It is a white to off-white crystalline powder that is more readily soluble in organic solvents.[3]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is causing this?

A2: This phenomenon, often termed "crashing out," is common for hydrophobic compounds like this compound. It typically occurs when a concentrated stock solution, prepared in a highly soluble organic solvent (e.g., DMSO), is diluted into an aqueous buffer where the compound's solubility is significantly lower. The rapid change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.[4]

Q3: How can I increase the solubility of this compound in my aqueous experimental setup?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, in your final aqueous solution can help maintain this compound's solubility.

  • pH Adjustment: The solubility of weakly acidic or basic compounds can be influenced by the pH of the solution. While specific data for this compound's pH-dependent solubility is limited, this is a general strategy to consider.[5]

  • Use of Solubilizing Agents: Excipients like cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl Sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound. Solubility in DMSO has been reported to be as high as 300 mg/mL and 44 mg/mL.[6][7] When preparing stock solutions in DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[6][7]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to minimize cytotoxicity.[1][2][3][6][8] It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guide

Issue: this compound Precipitation Upon Dilution in Aqueous Media

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing aqueous working solutions from a concentrated DMSO stock.

G cluster_start Start: Precipitation Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Precipitation of this compound in Aqueous Solution step1 Step 1: Review Stock Solution Preparation start->step1 Initiate Troubleshooting step2 Step 2: Optimize Dilution Technique step1->step2 Stock solution is clear & concentrated? note1 note1 step1->note1 Ensure high-quality, anhydrous DMSO is used. Confirm complete dissolution of this compound in the stock. step3 Step 3: Adjust Final Co-solvent Concentration step2->step3 Precipitation persists? note2 note2 step2->note2 Add stock solution dropwise to vigorously vortexing aqueous buffer. Pre-warming the aqueous buffer may help. step4 Step 4: Consider Alternative Solubilization Methods step3->step4 Still precipitating at max tolerable co-solvent %? note3 note3 step3->note3 Increase the percentage of co-solvent in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture). solution Clear, Stable Aqueous this compound Solution step4->solution Successful Solubilization note4 note4 step4->note4 Explore the use of cyclodextrins or other solubilizing agents.

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

CompoundSolventConcentrationTemperature (°C)Reference
This compoundWater1.71 mg/mLNot Specified[1]
This compoundWater19.03 g/LNot Specified[2]
This compoundDMSO300 mg/mLNot Specified[6]
This compoundDMSO44 mg/mLNot Specified[7]
This compoundDMSOSlightly SolubleNot Specified[2]
This compoundMethanolSlightly SolubleNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Cap the tube tightly and vortex at maximum speed until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell Culture

Objective: To prepare a stable, diluted aqueous working solution of this compound from a DMSO stock for use in cell-based assays.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final tolerable concentration of DMSO for your cell line (typically ≤ 0.5%).

  • Calculate the volume of the this compound stock solution and the volume of cell culture medium required.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While vigorously vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing and prevent localized high concentrations that can lead to precipitation.

  • Use the freshly prepared working solution immediately in your experiments. Do not store diluted aqueous solutions of this compound.

Signaling Pathways

This compound is known to exert its effects through multiple signaling pathways. Below are diagrams illustrating its mechanism of action as a sedative-hypnotic and as an anti-inflammatory agent.

GABA_Pathway cluster_gaba GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor potentiates binding Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition results in Anti_Inflammatory_Pathway cluster_inflammation Anti-inflammatory Action This compound This compound KEAP1 KEAP1 This compound->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 degrades ARE Antioxidant Response Element (ARE) NRF2->ARE translocates to nucleus & binds Anti_Inflammatory_Genes Expression of Anti-inflammatory & Antioxidant Genes ARE->Anti_Inflammatory_Genes activates Inflammation_Suppression Suppression of Inflammation Anti_Inflammatory_Genes->Inflammation_Suppression leads to

References

Technical Support Center: Optimizing Bromisoval Dosage and Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and executing animal studies with Bromisoval, focusing on dosage optimization to achieve desired therapeutic effects while minimizing toxicity. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols based on available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sedative and hypnotic agent.[1] Its primary mechanism of action is the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[2] this compound binds to specific sites on the GABA-A receptor complex, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which results in sedation and hypnosis.[2]

Q2: What are the known acute toxicity values (LD50) for this compound in animals?

A2: The median lethal dose (LD50) is a measure of the acute toxicity of a substance. For this compound, the following oral LD50 values have been reported:

SpeciesLD50 (Oral)
Rat1000 mg/kg
Mouse1340 mg/kg

This data should be used as a reference for designing initial dose-range finding studies.

Q3: What are the typical clinical signs of this compound toxicity in animals?

A3: Chronic use or high doses of this compound can lead to "bromism," a condition of bromide toxicity.[2] While specific dose-response data for all clinical signs in various species is limited, signs of toxicity are generally related to CNS depression and neurological impairment. Based on studies of related compounds and clinical observations, researchers should monitor for the following signs:

  • Mild to Moderate Toxicity: Drowsiness, sedation, ataxia (incoordination), muscle weakness, and gastrointestinal disturbances.

  • Severe Toxicity: Profound CNS depression (stupor or coma), respiratory depression, tremors, and seizures.[3]

Q4: Is there an established No-Observed-Adverse-Effect Level (NOAEL) for this compound from subchronic or chronic studies?

Q5: Are there any known toxic metabolites of this compound?

A5: this compound is metabolized in the body, and one of the key metabolites is inorganic bromide.[4] The accumulation of bromide ions with chronic use is responsible for the condition known as bromism.[2] Studies on the related compound, carbromal, have identified other metabolites such as bromoethylbutyramide and ethylbutyrylurea, which also contribute to the overall pharmacological and toxicological profile.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Animal Mortality at Low Doses
  • Possible Cause 1: Formulation Issues. this compound is a poorly water-soluble compound. Improperly prepared suspensions can lead to inconsistent dosing, with some animals receiving a much higher dose than intended.

    • Troubleshooting Steps:

      • Ensure Homogeneity: Vigorously vortex or stir the suspension immediately before each animal is dosed to ensure a uniform distribution of this compound.

      • Particle Size: If possible, reduce the particle size of the this compound powder to improve suspension stability and absorption.

      • Vehicle Selection: Use an appropriate suspending vehicle. A 0.5% solution of carboxymethyl cellulose (CMC) in water is a commonly used vehicle for poorly soluble compounds in animal studies.

  • Possible Cause 2: Animal Strain or Sex Differences. Toxicity can vary between different strains and sexes of the same animal species.

    • Troubleshooting Steps:

      • Literature Review: Conduct a thorough literature search for toxicity data specific to the strain and sex of the animals being used.

      • Pilot Study: Perform a small pilot study with a few animals of each sex to determine if there are significant differences in sensitivity to this compound.

  • Possible Cause 3: Gavage Error. Improper oral gavage technique can lead to aspiration of the compound into the lungs, causing death.

    • Troubleshooting Steps:

      • Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.

      • Correct Needle Size: Use a gavage needle of the appropriate length and gauge for the size of the animal.

      • Observe for Distress: Monitor animals closely during and immediately after gavage for any signs of respiratory distress.

Issue 2: High Variability in Experimental Results
  • Possible Cause 1: Inconsistent Dosing. As mentioned above, the poor solubility of this compound can lead to inconsistent dosing and high variability in plasma concentrations and, consequently, in the observed effects.

    • Troubleshooting Steps: Follow the steps outlined in "Issue 1, Possible Cause 1" to improve the formulation and dosing procedure.

  • Possible Cause 2: Food Effects. The amount of food in the stomach can affect the absorption of orally administered drugs.

    • Troubleshooting Steps:

      • Standardize Fasting: Implement a consistent fasting period for all animals before dosing.

      • Report Feeding Status: Clearly report the feeding status of the animals in the experimental protocol and any resulting publications.

Issue 3: Difficulty in Preparing a Stable Formulation
  • Possible Cause: Physicochemical Properties of this compound. this compound's low aqueous solubility makes it challenging to prepare a stable and homogenous suspension.

    • Troubleshooting Steps:

      • Wetting Agent: Consider the use of a small amount of a pharmaceutically acceptable wetting agent (e.g., Tween 80) to improve the dispersibility of the this compound particles in the vehicle.

      • Sonication: Use a sonicator to break up agglomerates and create a finer particle dispersion.

      • Fresh Preparation: Prepare the formulation fresh daily to minimize issues with stability over time.

Experimental Protocols

The following are detailed methodologies for key experiments. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Acute Oral Toxicity Study (LD50 Determination) in Rats
  • Animals: Use healthy, young adult Sprague-Dawley rats, weighing between 200-250g. House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethyl cellulose (CMC) in sterile water. Vigorously mix the suspension before each administration to ensure homogeneity.

  • Dose Administration:

    • Fast the rats for 3-4 hours before dosing.

    • Administer a single oral dose of the this compound suspension via gavage.

    • Use a dose volume of 10 mL/kg body weight.

    • Include a control group that receives the vehicle only.

    • Start with a range of doses based on the known LD50 (e.g., 500, 1000, 1500, 2000 mg/kg).

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, coordination, respiration, and any instances of mortality.

    • Record body weights on days 0, 7, and 14.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Subchronic Oral Toxicity Study (to determine NOAEL)
  • Animals: Use healthy weanling rats of a standard strain. Acclimatize the animals for at least one week before the start of the study.

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels for the subchronic study. The highest dose should produce some evidence of toxicity but not significant mortality. The lowest dose should not produce any observable adverse effects. A control group receiving the vehicle should be included.

  • Formulation and Administration: Prepare the this compound suspension as described for the acute toxicity study. Administer the designated dose orally via gavage once daily for 90 consecutive days.

  • In-life Monitoring:

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weight and food consumption weekly.

    • Perform detailed functional observations (e.g., sensory reactivity, grip strength, motor activity) at regular intervals.

    • Conduct ophthalmological examinations before the start of the study and at termination.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Pathology:

    • At the end of the 90-day period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related effects. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

Signaling Pathways and Experimental Workflows

GABAergic Neurotransmission Pathway

The primary therapeutic and, at high doses, toxic effect of this compound is mediated through the enhancement of GABAergic neurotransmission. An overdose of this compound would lead to excessive inhibition of the central nervous system.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx This compound This compound This compound->GABA_A_Receptor Potentiates GABA Binding & Effect

Caption: GABAergic signaling pathway and the potentiating effect of this compound.

Hypothetical Toxicity Pathway: JAK-STAT Signaling

In vitro studies have shown that this compound can suppress the phosphorylation of STAT1 and the expression of IRF1 in microglial cells. While this is linked to its anti-inflammatory effects, chronic high-dose exposure could potentially dysregulate this pathway in immune or other cells, contributing to toxicity. This pathway is presented as a potential area for further investigation into the toxic mechanisms of this compound.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 pSTAT1 (Phosphorylated) STAT1->pSTAT1 pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes Nucleus Nucleus pSTAT1_dimer->Nucleus Translocates to IRF1 IRF1 Gene Expression Nucleus->IRF1 Induces Inflammatory_Response Inflammatory Response IRF1->Inflammatory_Response Leads to This compound This compound (in vitro effect) This compound->pSTAT1 Suppresses (in vitro)

Caption: Hypothetical involvement of JAK-STAT signaling in this compound's effects.

Experimental Workflow for a Typical Oral Gavage Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization formulation Formulation Preparation (this compound Suspension) randomization->formulation dosing Daily Oral Gavage (e.g., 90 days) formulation->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring termination Study Termination (Euthanasia) dosing->termination data_analysis Data Analysis & NOAEL Determination monitoring->data_analysis necropsy Gross Necropsy & Organ Weight termination->necropsy clinical_pathology Clinical Pathology (Blood & Urine Analysis) termination->clinical_pathology histopathology Histopathology necropsy->histopathology histopathology->data_analysis clinical_pathology->data_analysis end End data_analysis->end

Caption: General experimental workflow for a subchronic oral toxicity study.

References

Mitigating bromine accumulation in long-term Bromisoval experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term experiments involving Bromisoval. The focus is on mitigating the accumulation of bromine and managing potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work?

A1: this compound, also known as bromovalerylurea, is a sedative and hypnotic agent. Its primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory system in the central nervous system. This compound binds to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA.[1][2][3] This enhanced GABAergic activity leads to an influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which results in sedation.[1][3]

Q2: Why is bromine accumulation a concern in long-term this compound experiments?

A2: this compound is metabolized in the body, releasing bromide ions (Br-). Bromide has a long biological half-life, and with chronic administration of this compound, these ions can accumulate in the body.[4][5] This accumulation can lead to a state of toxicity known as "bromism," which is characterized by a range of neurological and psychiatric symptoms.[4]

Q3: What are the clinical signs of bromine toxicity (bromism)?

A3: Bromism can manifest with a variety of symptoms, primarily affecting the central nervous system. Researchers should be vigilant for signs in experimental subjects such as:

  • Motor incoordination, particularly of the hind legs.[4][6]

  • Depressed grooming behavior.[6]

  • General sedation and lethargy.

  • In severe cases, tremors, seizures, and coma can occur.

Q4: How does dietary chloride intake affect bromine accumulation?

A4: Dietary chloride intake is a critical factor in managing bromine levels. Bromide and chloride ions are both halides and compete for reabsorption in the renal tubules.[4] A high intake of chloride will increase the excretion of bromide, thereby reducing its half-life and preventing accumulation. Conversely, a low-chloride diet will lead to increased bromide reabsorption and a significantly longer half-life, increasing the risk of toxicity.[4][7] In rat studies, a low-chloride diet increased the toxicity of sodium bromide by approximately tenfold.[4][6]

Q5: What is the recommended approach for monitoring bromide levels in experimental subjects?

A5: Regular monitoring of serum bromide concentrations is essential in long-term this compound studies. This practice, known as therapeutic drug monitoring (TDM), helps to maintain bromide levels within a therapeutic window and avoid toxicity.[8][9][10][11][12] Blood samples should be collected at regular intervals, especially after any change in this compound dosage or dietary chloride content.

Troubleshooting Guide

Problem: Experimental subjects are showing signs of excessive sedation or ataxia.

  • Possible Cause: Accumulation of bromide ions leading to bromism.

  • Solution:

    • Immediately collect a blood sample to determine the serum bromide concentration.

    • Temporarily suspend the administration of this compound.

    • Increase the dietary intake of sodium chloride to enhance bromide excretion.

    • Once symptoms have resolved and bromide levels have decreased, consider resuming this compound at a lower dose or with a modified dietary protocol.

Problem: Serum bromide levels are approaching the toxic threshold.

  • Possible Cause: Insufficient dietary chloride or an excessive dose of this compound for the individual subject's clearance capacity.

  • Solution:

    • Do not escalate the this compound dosage.

    • Increase the concentration of sodium chloride in the diet.

    • Increase the frequency of serum bromide monitoring to weekly until levels stabilize within the desired range.

    • If bromide levels continue to rise, a reduction in the this compound dose may be necessary.

Problem: There is significant variability in serum bromide levels between subjects on the same dose.

  • Possible Cause: Individual differences in renal function, dietary intake, or metabolism.

  • Solution:

    • Ensure that all subjects have ad libitum access to the same standardized diet and drinking water.

    • Verify the accuracy and consistency of this compound administration.

    • Monitor individual food and water consumption to identify any subjects with significantly lower chloride intake.

    • Individualize this compound dosage based on regular therapeutic drug monitoring for each subject.

Data Presentation

Table 1: Effect of Dietary Chloride on Bromide Half-Life in Rats

Dietary Chloride IntakeBromide Half-Life (Days)
High (144 mg/day)2.5
Normal (91 mg/day)3.5
Low (10 mg/day)25

Data adapted from studies on sodium bromide in rats.[4]

Table 2: Therapeutic and Toxic Concentrations of Bromide

ParameterConcentration RangeNotes
Therapeutic Range (Veterinary)1 - 3 mg/mLFor seizure control in dogs; some individuals may show toxicity at the higher end of this range.[13][14]
Potentially Toxic Level> 3 mg/mLSigns of toxicity may be observed.[13]

Note: These values are primarily derived from veterinary use of potassium bromide and should be used as a general guideline for experimental studies. The specific therapeutic and toxic ranges for this compound in different research models may vary.

Experimental Protocols

Protocol 1: Quantification of Serum Bromide by Ion-Selective Electrode (ISE)

This protocol provides a method for the rapid determination of bromide concentrations in serum samples.

1. Reagents and Materials:

  • Bromide Ion-Selective Electrode (ISE)

  • Reference Electrode (or a combination ISE)

  • Ion Meter or pH/mV meter

  • Bromide Stock Standard (1000 mg/L Br⁻)

  • Ionic Strength Adjustor (ISA) solution (e.g., 5M Sodium Nitrate)

  • Deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

2. Standard Preparation:

  • Prepare a series of bromide standards (e.g., 10, 100, and 1000 mg/L) by serial dilution of the stock standard with deionized water.

3. Sample Preparation and Measurement:

  • Allow all standards and serum samples to equilibrate to room temperature.

  • For each standard and sample, pipette 5.0 mL into a clean beaker.

  • Add 100 µL of ISA solution to each beaker and add a magnetic stir bar.

  • Place the beaker on a magnetic stirrer at a slow, constant speed.

  • Immerse the electrodes in the solution.

  • Record the millivolt (mV) reading once it has stabilized.

  • Construct a calibration curve by plotting the mV readings of the standards against the logarithm of the bromide concentration.

  • Determine the bromide concentration in the serum samples from the calibration curve.

Protocol 2: Dietary Management to Mitigate Bromide Accumulation

This protocol outlines a dietary strategy to control bromide levels during long-term this compound administration in rodents.

1. Diet Formulation:

  • Use a standard, purified rodent diet with a known and consistent composition.

  • The basal diet should contain a normal level of sodium chloride (e.g., 0.4% NaCl).

  • To enhance bromide excretion, the sodium chloride content can be increased. Prepare experimental diets with varying levels of NaCl (e.g., 1%, 2%). The level should be chosen based on pilot studies to ensure it does not cause adverse effects on its own.

2. Experimental Procedure:

  • Acclimate animals to the control diet for at least one week before starting this compound administration.

  • Divide animals into groups, with each group receiving a different dietary chloride level alongside the this compound treatment.

  • Ensure all animals have free access to their respective diets and drinking water.

  • Monitor food and water intake daily to ensure consistent chloride consumption within each group.

  • Monitor serum bromide levels weekly for the first month and then bi-weekly or monthly thereafter to assess the impact of the dietary intervention.

3. Dose Adjustment:

  • If a subject or group shows rising bromide levels despite a high-chloride diet, consider a reduction in the this compound dose.

  • Conversely, if bromide levels are sub-therapeutic, a higher this compound dose might be tolerated in conjunction with a high-chloride diet, but this should be approached with caution and frequent monitoring.

Visualizations

Signaling and Ion Transport Pathways

Bromide_Action_and_Clearance cluster_neuron Postsynaptic Neuron cluster_kidney Kidney Renal Tubule GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx GABA_R->Cl_in opens channel This compound This compound This compound->GABA_R allosteric modulation GABA GABA GABA->GABA_R binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Tubule Renal Tubule Cell Reabsorption Halide Reabsorption Transporter Blood Bloodstream Reabsorption->Blood reabsorption Urine Urine Bromide_ion Bromide (Br⁻) Bromide_ion->Reabsorption Bromide_ion->Urine excretion Chloride_ion Chloride (Cl⁻) Chloride_ion->Reabsorption competes with Chloride_ion->Urine Bromisoval_Admin Long-Term This compound Administration Bromisoval_Admin->this compound Bromide_Release Metabolic Release of Bromide (Br⁻) Bromisoval_Admin->Bromide_Release Bromide_Release->Bromide_ion

Caption: Mechanism of this compound action and renal clearance of bromide.

Experimental Workflow for Bromide Monitoring and Mitigation

TDM_Workflow Start Start of Long-Term This compound Experiment Administer Administer this compound + Control/High Chloride Diet Start->Administer Sample Collect Blood Sample (e.g., weekly) Administer->Sample Analyze Quantify Serum Bromide (Br⁻) Sample->Analyze Evaluate Evaluate Br⁻ Level vs. Therapeutic/Toxic Range Analyze->Evaluate Continue Continue Dosing and Monitoring Evaluate->Continue In Range Adjust Adjust Protocol Evaluate->Adjust Too High Continue->Sample End End of Experiment Continue->End IncreaseCl Increase Dietary Chloride Adjust->IncreaseCl DecreaseDose Decrease this compound Dose Adjust->DecreaseDose IncreaseCl->Administer DecreaseDose->Administer Bromism_Logic cluster_inputs Input Factors cluster_process Physiological Process BromisovalDose This compound Dose & Duration BromideInput Rate of Bromide Input BromisovalDose->BromideInput increases ChlorideIntake Dietary Chloride Intake BromideElim Rate of Bromide Elimination ChlorideIntake->BromideElim increases RenalFunc Renal Function RenalFunc->BromideElim influences Accumulation Bromide Accumulation (Serum [Br⁻]) BromideInput->Accumulation BromideElim->Accumulation counteracts Bromism Risk of Bromism (Toxicity) Accumulation->Bromism

References

Technical Support Center: Diagnosing Chronic Bromisoval Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating chronic Bromisoval intoxication (bromism).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in diagnosing chronic this compound intoxication?

Diagnosing chronic bromism presents significant challenges due to its nonspecific and varied clinical presentation. The symptoms often mimic other neurological and psychiatric disorders, leading to potential misdiagnosis.[1][2] Key challenges include:

  • Nonspecific Symptomatology: Patients may present with a wide range of symptoms, including confusion, ataxia, memory impairment, hallucinations, psychosis, and dermatological manifestations like acneiform rashes.[3][4][5] These symptoms are not unique to bromism and can be attributed to numerous other conditions.

  • Lack of Routine Screening: Bromide is not included in standard toxicology screens. Its detection requires a specific request based on clinical suspicion.

  • Overlooked Medication History: this compound may be present in over-the-counter medications in some countries, and patients may not report its use unless specifically asked.[6][7][8]

  • Laboratory Artifacts: The hallmark of bromism, pseudohyperchloremia with a negative anion gap, can be misinterpreted if the underlying analytical interference is not recognized.[6][9][10]

Q2: What is the mechanism of action of this compound, and how does it lead to bromism?

This compound, or bromovalerylurea, is a sedative and hypnotic agent.[11][12] Its therapeutic effects are primarily mediated by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[11] this compound potentiates GABAergic neurotransmission, reducing neuronal excitability.[11]

Chronic use of this compound leads to the accumulation of bromide in the body due to its long elimination half-life of 9-12 days.[4][11] Bromide ions can substitute for chloride ions in neuronal membranes, enhancing the inhibitory effects of GABA.[11] This progressive impairment of neuronal transmission leads to the toxic syndrome known as bromism.[4]

Q3: What are the typical laboratory findings in a patient with chronic this compound intoxication?

The most characteristic laboratory findings are a result of bromide interference with chloride measurement methods. Key indicators include:

  • Pseudohyperchloremia: Falsely elevated serum chloride levels are a hallmark of bromism.[6][9] This occurs because ion-selective electrodes, a common method for chloride measurement, cannot distinguish between chloride and bromide ions.[13]

  • Negative Anion Gap: The spuriously high chloride value leads to a low or even negative anion gap.[5][10][14] This is a strong clue for the presence of an unmeasured anion like bromide.[10][14]

  • Elevated Serum Bromide: Definitive diagnosis is confirmed by quantifying serum bromide levels.

Troubleshooting Guides

Interpreting Unexpected Electrolyte Panels

Issue: Your experimental subject or patient presents with unexplained high serum chloride and a low or negative anion gap.

Possible Cause: This is a classic indicator of bromide intoxication due to interference with the ion-selective electrode (ISE) method for chloride measurement.[13]

Troubleshooting Steps:

  • Review Medication History: Thoroughly investigate the use of any over-the-counter or prescription medications that may contain this compound or other bromide salts.[6][7][8]

  • Confirm with an Alternative Method: If possible, re-measure serum chloride using a method not affected by bromide, such as coulometric titration.[15]

  • Quantify Serum Bromide: Order a specific test for serum bromide concentration to confirm the diagnosis.

Quantitative Data Summary

The following tables summarize key quantitative data for diagnosing and understanding chronic this compound intoxication.

ParameterValueReference
Normal Serum Bromide < 0.1 mmol/L[12]
Therapeutic Serum Bromide 9.4 - 18.7 mmol/L[6]
Toxic Serum Bromide > 15.6 mmol/L[12]
Potentially Fatal Serum Bromide > 35 mmol/L[6][12]
Bromide Elimination Half-Life 9 - 12 days[4][11]

Table 1: Serum Bromide Concentrations and Half-Life.

Case Report DataPatient 1Patient 2Patient 3Reference
Serum Bromide (mg/L) 868.21664 (estimated on admission)>1000 (admission)[5][16][17]
Serum Chloride (mmol/L) >175113 (venous gas)171[5][14][17]
Anion Gap (mmol/L) -63Not Reported-52[5][14]

Table 2: Example Quantitative Data from Published Case Studies.

Experimental Protocols

Protocol 1: Quantification of Bromide in Serum using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for quantifying bromide ions in biological samples.[2][18][19]

1. Sample Preparation:

  • Pipette 100 µL of serum into a 1 mL Eppendorf tube.

  • Add 10 µL of an internal standard (e.g., Ribitol solution, 0.4 mg/mL).

  • Add 800 µL of a protein precipitation solution (e.g., 8:1 Methanol:Water).

  • Vortex the mixture for 1 minute and let it sit at 4°C for 30 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a new vial for derivatization.

2. Derivatization:

  • Evaporate the supernatant to complete dryness using a SpeedVac or lyophilizer.

  • Add 40 µL of methoxyamine hydrochloride in pyridine and incubate at room temperature overnight.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubate for 1.5-2 hours at 80°C.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable column (e.g., DB-5ms) with a temperature program to separate the analytes.

  • Set the mass spectrometer to scan for characteristic ions of derivatized bromide.

  • Quantify the bromide concentration by comparing the peak area to a calibration curve prepared with known bromide standards.

Protocol 2: Measurement of Serum Chloride with an Ion-Selective Electrode (ISE) and Identification of Bromide Interference

This protocol outlines the standard procedure for chloride measurement and how to recognize potential bromide interference.[9][20][21]

1. Calibration:

  • Prepare a series of chloride standards of known concentrations.

  • Add an ionic strength adjuster (ISA) to each standard and sample to ensure a constant ionic strength.

  • Calibrate the ISE meter according to the manufacturer's instructions, using the prepared standards to create a calibration curve (mV vs. log[Cl-]).

2. Sample Measurement:

  • Add ISA to the serum sample in the same ratio as the standards.

  • Immerse the chloride ISE in the sample.

  • Record the stable millivolt reading and use the calibration curve to determine the chloride concentration.

3. Troubleshooting for Bromide Interference:

  • Symptom: The measured chloride concentration is unexpectedly high (e.g., >120 mmol/L) and the calculated anion gap is low (<3 mEq/L) or negative.[22][23]

  • Action: Suspect the presence of interfering ions like bromide.[21] The ISE for chloride is known to have poor selectivity against bromide.[13]

  • Confirmation:

    • Review the patient's history for bromide exposure.

    • Confirm the bromide concentration using a specific method like GC-MS (Protocol 1) or inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

experimental_workflow Figure 1. Diagnostic Workflow for Suspected Bromism start Patient Presents with Neurological/Psychiatric Symptoms electrolytes Measure Serum Electrolytes (Na+, K+, Cl-, HCO3-) start->electrolytes anion_gap Calculate Anion Gap Na+ - (Cl- + HCO3-) electrolytes->anion_gap decision Anion Gap < 3 mEq/L and/or Cl- is High? anion_gap->decision history Review Medication History for Bromide-Containing Drugs decision->history Yes other_causes Investigate Other Causes of Symptoms decision->other_causes No quantify_br Quantify Serum Bromide (e.g., GC-MS, ICP-MS) history->quantify_br diagnosis Confirm Diagnosis of Chronic Bromism quantify_br->diagnosis

Figure 1. Diagnostic Workflow for Suspected Bromism

gaba_pathway Figure 2. Mechanism of Bromide Potentiation of GABAergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A_Receptor GABA Binds Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A_Receptor->Hyperpolarization Channel Opens Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Bromide Bromide (Br-) from this compound Metabolism Bromide->GABA_A_Receptor Enhances Cl- influx (substitutes for Cl-) Chloride Chloride (Cl-) Chloride->GABA_A_Receptor Influx

Figure 2. Mechanism of Bromide Potentiation of GABAergic Synapse

References

Technical Support Center: Management of Bromisoval-Induced Ataxia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Bromisoval-induced ataxia in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ataxia?

A1: this compound, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide class.[1][2] Its primary mechanism of action involves enhancing the effects of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2] this compound binds to a specific site on the GABA-A receptor complex, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability. The resulting dampening of central nervous system activity manifests as sedation, hypnosis, and at higher doses, motor incoordination or ataxia.[2] Chronic use can also lead to "bromism," a condition of bromine accumulation that can cause neurological symptoms, including ataxia.

Q2: What are the typical signs of this compound-induced ataxia in rodents?

A2: this compound-induced ataxia in rodents typically presents as motor incoordination, imbalance, and an abnormal gait. Specific signs may include:

  • An unsteady or staggering walk.

  • Difficulty maintaining balance on narrow surfaces.

  • Reduced performance on motor coordination tasks like the rotarod.

  • A widened stance or "duck feet" during locomotion.

  • In severe cases, animals may show a lowered pelvis or drag their abdomen.

Q3: What is a suitable starting dose of this compound to induce ataxia for experimental purposes?

A3: There is limited specific data in the public domain detailing the precise dose-response of this compound for inducing ataxia in laboratory animals. The sedative and hypnotic effects are dose-dependent.[3] For insomnia in humans, a common starting dose is around 100 to 200 mg.[4] However, the dose required to induce a measurable ataxic phenotype in rodents without causing excessive sedation or mortality needs to be determined empirically through a dose-finding study. Researchers should start with a low dose and incrementally increase it while carefully monitoring the animals for the desired level of ataxia and any adverse effects.

Q4: How long does it take for this compound-induced ataxia to manifest and how long does it last?

A4: The onset of action for this compound's sedative effects in humans is typically within 30 to 60 minutes of oral administration.[4] A similar timeframe can be expected for the onset of ataxia in laboratory animals following oral or intraperitoneal administration. The duration of the ataxic effects will depend on the dose administered and the animal's metabolism. This compound has a relatively long half-life, which can lead to accumulation with repeated use.[2]

Q5: What are the key considerations for animal welfare when inducing ataxia with this compound?

A5: Animal welfare is paramount. Key considerations include:

  • Dose selection: Use the minimum dose necessary to achieve the desired ataxic phenotype.

  • Monitoring: Closely monitor animals for signs of excessive sedation, respiratory depression, and distress.

  • Housing: Provide safe and comfortable housing with easy access to food and water. Bedding should be deep to cushion potential falls.

  • Supportive care: Be prepared to provide supportive care, such as fluid therapy and thermal support, if necessary.

  • Humane endpoints: Establish clear humane endpoints for the experiment to prevent unnecessary suffering.

Troubleshooting Guides

Issue 1: Inconsistent or no ataxic phenotype observed after this compound administration.

Possible Cause Troubleshooting Step
Incorrect Dose The dose may be too low. Conduct a dose-response study to determine the optimal dose for your specific animal strain and model. Start with a low dose and gradually increase it in different cohorts of animals while monitoring for ataxia.
Route of Administration The route of administration can affect drug absorption and bioavailability. Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed.
Individual Animal Variability There can be significant inter-animal variability in response to drugs. Ensure you are using a sufficient number of animals per group to account for this variability.
Timing of Assessment The ataxic effects of this compound have a specific onset and duration. Ensure that your behavioral assessments are timed to coincide with the peak effect of the drug.

Issue 2: Excessive sedation or mortality in experimental animals.

Possible Cause Troubleshooting Step
Overdose The administered dose is too high. Immediately reduce the dose for subsequent experiments. Refer to your dose-response study to select a more appropriate dose.
Drug Interaction If this compound is administered with other CNS depressants, it can lead to additive sedative effects.[2] Review your experimental protocol to ensure no other CNS depressants are being co-administered.
Animal Health Status Underlying health issues can make animals more susceptible to the adverse effects of this compound. Ensure all animals are healthy before the start of the experiment.
Lack of Supportive Care Animals experiencing severe sedation may require supportive care to prevent mortality. Monitor body temperature and hydration status, and provide support as needed.

Issue 3: Difficulty in quantifying the degree of ataxia.

Possible Cause Troubleshooting Step
Inappropriate Behavioral Test The chosen behavioral test may not be sensitive enough to detect the subtle ataxic effects of the administered dose. Consider using a battery of tests that assess different aspects of motor coordination, such as the rotarod for motor learning and coordination, and the beam walking test for balance.
Lack of Baseline Data Without baseline data, it is difficult to determine the extent of the drug's effect. Always perform baseline testing before drug administration to have a pre-treatment measure for each animal.
Observer Bias Subjective scoring of ataxia can introduce bias. Whenever possible, use automated systems for data collection and have observers blinded to the treatment groups.

Experimental Protocols

1. Rotarod Test for Motor Coordination in Mice

This protocol is adapted from standardized methods to assess motor coordination and balance.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the first trial.

    • Training (Baseline):

      • Place each mouse on the stationary rod.

      • For the first training session, set the rod to a low, constant speed (e.g., 4 rpm). Place the mouse on the rod and start the rotation. Record the latency to fall, with a cutoff time of 300 seconds. Repeat for 3 trials with an inter-trial interval of at least 15 minutes.

      • On the second day of training, use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Perform 3 trials with an inter-trial interval of at least 15 minutes. The average latency to fall across these trials serves as the baseline.

    • Testing:

      • Administer this compound or vehicle control.

      • At the predetermined time point for peak drug effect (e.g., 30-60 minutes post-administration), place the mouse on the rotarod using the same accelerating protocol as in training.

      • Record the latency to fall.

  • Data Analysis: Compare the latency to fall between the this compound-treated group and the control group. A significant decrease in latency to fall in the treated group indicates motor incoordination.

2. Beam Walking Test for Balance in Rats

This protocol assesses fine motor coordination and balance.

  • Apparatus: A narrow wooden or plastic beam (e.g., 2 cm wide, 100 cm long) elevated above the floor (e.g., 50 cm). A "goal box" or the animal's home cage can be placed at one end to motivate the rat to cross.

  • Procedure:

    • Acclimation and Training (Baseline):

      • Acclimate the rats to the testing room.

      • Allow the rats to explore the beam and walk across it to the goal box several times. This reduces anxiety and establishes a stable baseline performance.

      • Once trained, record the time taken to traverse the beam and the number of foot slips (when a hindpaw slips off the beam) for three consecutive trials. The average of these serves as the baseline.

    • Testing:

      • Administer this compound or vehicle control.

      • At the expected time of peak drug effect, place the rat at the start of the beam and record the time to traverse and the number of foot slips.

  • Data Analysis: Compare the traversal time and the number of foot slips between the this compound-treated and control groups. An increase in traversal time and/or the number of foot slips indicates impaired balance and coordination.

Visualization of Pathways and Workflows

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_neurotransmitter->GABA_A_Receptor Binds Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens Channel This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_ion->Hyperpolarization Influx leads to

Caption: GABAergic signaling pathway modulated by this compound.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_assessment Ataxia Assessment cluster_management Management (If Necessary) Animal_Acclimation Animal Acclimation & Habituation to Test Apparatus Baseline_Testing Baseline Motor Coordination Assessment (e.g., Rotarod, Beam Walking) Animal_Acclimation->Baseline_Testing Drug_Administration This compound or Vehicle Administration Baseline_Testing->Drug_Administration Observation Observation for Clinical Signs of Ataxia Drug_Administration->Observation Motor_Testing Post-Treatment Motor Coordination Assessment Observation->Motor_Testing Data_Collection Quantitative Data Collection (e.g., Latency to Fall, Foot Slips) Motor_Testing->Data_Collection Supportive_Care Supportive Care (Fluid, Thermal Support) Data_Collection->Supportive_Care If severe ataxia or distress Antagonist Consider Antagonist (e.g., Flumazenil - with caution) Data_Collection->Antagonist In case of overdose Monitoring Continuous Monitoring of Animal Welfare Supportive_Care->Monitoring Antagonist->Monitoring

Caption: Experimental workflow for this compound-induced ataxia.

References

Technical Support Center: Reducing Variability in Behavioral Assays Involving Bromisoval

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bromisoval in behavioral assays. The content is designed to address specific issues that may arise during experiments and to provide strategies for reducing variability and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might this affect behavioral assays?

A1: this compound is a sedative and hypnotic agent belonging to the bromoureide class.[1] Its primary mechanism of action is the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system.[2] This potentiation of GABAergic neurotransmission leads to a reduction in neuronal excitability, resulting in sedation, anxiolysis (anxiety reduction), and hypnosis (sleep induction).[2] In behavioral assays, this mechanism can be a double-edged sword. While the anxiolytic properties are often the subject of study, the sedative effects can confound the results by reducing overall motor activity, which may be misinterpreted as a change in anxiety-like behavior.[3][4]

Q2: What are the common behavioral assays used to assess the anxiolytic effects of compounds like this compound?

A2: Three common behavioral assays for assessing anxiety-like behavior in rodents are the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test. These tests rely on the natural conflict between a rodent's drive to explore a novel environment and its aversion to open, brightly lit spaces.[5][6] Anxiolytic compounds typically increase the time spent in and the number of entries into the open or brightly lit areas.

Q3: What is a typical dose range for this compound in preclinical studies, and how should an appropriate dose be determined?

Given the sedative nature of this compound, it is crucial to perform a dose-response study to identify a dose that produces anxiolytic effects without significant sedation. This involves testing a range of doses and measuring both anxiety-like behaviors and general locomotor activity. The goal is to find a "sweet spot" where anxiolysis is observed without a confounding decrease in movement.

Q4: How can I differentiate between a true anxiolytic effect and sedation in my behavioral assay results?

A4: This is a critical consideration when working with sedative-hypnotics like this compound. A true anxiolytic effect should ideally be observed at doses that do not significantly impair motor function.[1] Here are some strategies:

  • Concurrent Locomotor Activity Measurement: Always measure general locomotor activity alongside anxiety-related parameters. In the Open Field Test, total distance traveled is a key indicator.[3] In the Elevated Plus-Maze, the number of closed arm entries can serve as a proxy for motor activity.[10] A decrease in locomotor activity suggests sedation.

  • Dose-Response Analysis: A hallmark of sedation is a dose-dependent decrease in locomotor activity.[3] By testing a range of doses, you can identify the threshold at which sedative effects begin to manifest.

  • Rotarod Test: To specifically assess motor coordination, you can use the rotarod test. If a particular dose of this compound impairs performance on the rotarod, it is likely to have sedative effects that could confound other behavioral assays.

Troubleshooting Guides

Issue 1: High Variability in Baseline Behavior Across Animals

Problem: You observe significant differences in the behavior of your control (vehicle-treated) animals, making it difficult to detect a drug effect.

Possible Causes & Solutions:

Cause Solution
Genetic Differences Use an inbred strain of rodents to minimize genetic variability. Be aware that different strains can have different baseline levels of anxiety.
Environmental Stressors Acclimate animals to the testing room for at least 30-60 minutes before the experiment. Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms. Avoid strong scents and unnecessary disturbances.
Handling Stress Handle the animals gently and consistently for several days leading up to the experiment to habituate them to the experimenter.
Social Hierarchy House animals in stable, non-aggressive groups. Consider single housing if fighting is an issue, but be aware that social isolation can also be a stressor.
Circadian Rhythm Conduct all behavioral testing at the same time of day to control for variations in activity levels and anxiety.
Issue 2: No Apparent Anxiolytic Effect of this compound

Problem: You administer this compound but do not observe the expected increase in open arm exploration (EPM), center time (OFT), or light chamber time (Light-Dark Box).

Possible Causes & Solutions:

Cause Solution
Inappropriate Dose The dose may be too low to elicit an anxiolytic effect or so high that sedative effects are masking anxiolysis. Conduct a full dose-response study to identify the optimal therapeutic window.
Route and Timing of Administration Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and that the pre-treatment time allows for the drug to reach peak plasma and brain concentrations. For oral administration, consider the animal's fasting state.
"One-Trial Tolerance" (EPM) In the Elevated Plus-Maze, prior exposure to the maze can reduce the anxiolytic effects of benzodiazepines and similar drugs in subsequent trials. This is a form of rapid tolerance. Use naive animals for each EPM test.
Low Baseline Anxiety If the control animals already show high levels of exploration (low anxiety), it will be difficult to detect an anxiolytic effect (a "ceiling effect"). You can increase the baseline anxiety by, for example, increasing the light levels in the testing arena.
Issue 3: this compound Appears to Increase Anxiety-Like Behavior

Problem: Animals treated with this compound spend less time in the open/light areas compared to controls.

Possible Causes & Solutions:

Cause Solution
Paradoxical Excitement Some sedative-hypnotics can cause paradoxical excitement or irritability at certain doses or in certain individuals, which could be misinterpreted as increased anxiety.[9] Carefully observe the animals for other signs of agitation.
Severe Sedation/Ataxia At high doses, this compound can cause motor impairment and ataxia (loss of coordination).[9] An animal that is unable to move properly will likely remain in the "safer" enclosed areas, skewing the results. Assess motor coordination with a rotarod test.
Metabolic Differences Individual differences in drug metabolism can lead to varying plasma concentrations of this compound, potentially causing some animals to experience more profound sedative or even adverse effects.

Data Presentation

Due to the limited availability of specific dose-response data for this compound in behavioral assays, the following tables present illustrative data for Diazepam, another GABA-A receptor modulator, to demonstrate how to structure and interpret such data. Researchers should generate their own dose-response curves for this compound.

Table 1: Illustrative Dose-Response of Diazepam in the Elevated Plus-Maze (EPM)

Dose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Number of Closed Arm Entries (Mean ± SEM)
Vehicle15.2 ± 2.125.6 ± 3.4
0.528.5 ± 3.524.1 ± 2.9
1.045.1 ± 4.2 22.8 ± 3.1
2.035.7 ± 3.915.3 ± 2.5
5.020.3 ± 2.88.1 ± 1.9**
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.

Table 2: Illustrative Dose-Response of Diazepam in the Open Field Test (OFT)

Dose (mg/kg, i.p.)Time in Center (s) (Mean ± SEM)Total Distance Traveled (m) (Mean ± SEM)
Vehicle45.3 ± 5.835.2 ± 4.1
0.578.1 ± 8.233.9 ± 3.8
1.0110.5 ± 10.5**31.5 ± 3.5
2.085.2 ± 9.120.1 ± 2.8
5.055.9 ± 6.310.7 ± 1.9**
p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol is adapted from methods for voluntary oral administration to minimize stress associated with gavage.[11][12][13]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Artificially sweetened, flavored jelly (e.g., gelatin-based)

  • Small weighing boats or dishes

  • Pipettes and tubes for preparing solutions

Procedure:

  • Habituation (3-4 days prior to experiment):

    • To overcome neophobia (fear of new food), train the mice to eat the vehicle jelly.

    • Each day, place a small, pre-weighed amount of the vehicle jelly in a clean dish inside the home cage.

    • Monitor consumption to ensure all mice are eating the jelly.

  • Drug Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle at a concentration that will allow for accurate dosing in a small volume of jelly.

    • Thoroughly mix the this compound solution into the jelly to ensure a homogenous distribution. Prepare a separate batch of vehicle-only jelly for the control group.

  • Dosing:

    • On the day of the experiment, weigh individual mice.

    • Provide each mouse with a pre-weighed amount of the this compound-containing or vehicle-only jelly that corresponds to the target dose in mg/kg.

    • Ensure the entire dose is consumed before proceeding with the behavioral assay.

  • Pre-treatment Time:

    • Allow for an appropriate pre-treatment time between drug administration and the start of the behavioral test. This time should be determined based on the known or estimated pharmacokinetic profile of this compound to coincide with its peak effect.

Protocol 2: Elevated Plus-Maze (EPM) Test

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions for mice are typically 5 cm wide and 30-40 cm long for each arm, with 15 cm high walls on the closed arms.

Procedure:

  • Acclimation: Acclimate the mouse to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle according to Protocol 1 and wait for the designated pre-treatment time.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for 5 minutes using a video camera mounted above the maze.

  • Parameters to Measure:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Protocol 3: Open Field Test (OFT)

Apparatus:

  • A square or circular arena with walls to prevent escape. A common size for mice is 40x40 cm or 50x50 cm. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

Procedure:

  • Acclimation and Dosing: Follow the same initial steps as for the EPM.

  • Test Initiation: Gently place the mouse in the center of the open field.

  • Data Collection: Record the animal's behavior for 5-10 minutes.

  • Parameters to Measure:

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Total distance traveled

    • Rearing frequency (a measure of exploratory behavior)

  • Cleaning: Clean the arena thoroughly between trials.

Protocol 4: Light-Dark Box Test

Apparatus:

  • A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

Procedure:

  • Acclimation and Dosing: Follow the same initial steps as for the EPM.

  • Test Initiation: Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Collection: Record the animal's behavior for 5-10 minutes.

  • Parameters to Measure:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Latency to first enter the dark compartment

    • Number of transitions between the two compartments

  • Cleaning: Clean the apparatus thoroughly between trials.

Visualizations

Bromisoval_Signaling_Pathway cluster_membrane Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Neuronal_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis_Sedation Anxiolysis & Sedation Reduced_Excitability->Anxiolysis_Sedation

Caption: Signaling pathway of this compound's mechanism of action.

Behavioral_Assay_Workflow start Start acclimation Animal Acclimation (30-60 min) start->acclimation dosing Drug/Vehicle Administration (Oral) acclimation->dosing pretreatment Pre-treatment Period dosing->pretreatment behavioral_test Behavioral Assay (EPM, OFT, or Light-Dark Box) pretreatment->behavioral_test data_collection Video Recording & Data Collection behavioral_test->data_collection analysis Data Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation end End interpretation->end

Caption: General experimental workflow for behavioral assays.

Troubleshooting_Logic start High Variability or Unexpected Results check_locomotor Assess Locomotor Activity start->check_locomotor locomotor_decreased Locomotor Activity Decreased? check_locomotor->locomotor_decreased sedation Potential Sedation. Consider Lower Dose. locomotor_decreased->sedation Yes locomotor_normal Locomotor Activity Normal? locomotor_decreased->locomotor_normal No end Refine Protocol sedation->end check_dose Review Dose & Pre-treatment Time locomotor_normal->check_dose Yes check_environment Review Environmental Controls (Light, Noise, Handling) locomotor_normal->check_environment No check_dose->end check_environment->end

Caption: Logical workflow for troubleshooting unexpected results.

References

Strategies to prevent tolerance development in chronic Bromisoval studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tolerance development in chronic Bromisoval studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or bromovalerylurea, is a sedative and hypnotic agent.[1] Its primary mechanism involves enhancing the action of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2][3] this compound binds to the GABA-A receptor complex, increasing the receptor's affinity for GABA.[3][4] This potentiation of GABAergic neurotransmission leads to reduced neuronal excitability, resulting in sedation and hypnosis.[3]

Q2: What is drug tolerance and why does it occur with chronic this compound administration?

Drug tolerance is a state of decreased responsiveness to a drug's effects that results from prior exposure.[5][6] With chronic administration of this compound, the body initiates neuroadaptive changes to counteract the drug's continuous sedative effect. Prolonged use can lead to tolerance, requiring higher doses to achieve the same therapeutic effect.[2] The primary mechanism is believed to be the downregulation or a change in the subunit composition of GABA-A receptors.[7][8] Additionally, a compensatory upregulation of excitatory neurotransmitter systems, such as the glutamatergic system involving NMDA receptors, may contribute to tolerance development.[7][9]

Q3: How quickly does tolerance to the sedative effects of drugs like this compound typically develop?

For sedative-hypnotics that act on the GABA-A receptor, such as benzodiazepines, tolerance to the sedative and hypnotic effects can develop relatively quickly, often within weeks of continuous use.[7] While specific data for this compound is limited, its similar mechanism suggests a comparable timeline for tolerance development.

Troubleshooting Guide: Attenuating this compound Tolerance

Issue: Subjects are showing a diminished sedative/hypnotic response to a consistent dose of this compound after several weeks of chronic administration.

This is a classic presentation of pharmacological tolerance. The following strategies, adapted from research on similar sedative-hypnotics, can be investigated to prevent or mitigate this effect.

Strategy 1: Intermittent Dosing (Drug Holidays)

Rationale: Planned breaks in drug administration, or "drug holidays," may prevent the neuroadaptive changes that lead to tolerance, such as receptor downregulation.[10][11] By allowing the system to "reset," the original sensitivity to the drug may be maintained or restored.[10][12] Studies on other CNS medications suggest that intermittent schedules can help maintain long-term efficacy.[11][13]

Suggested Experimental Approach: Instead of daily administration, implement a structured intermittent dosing schedule. The optimal interval must be determined empirically for your specific study goals.

  • Example Schedules:

    • Administer this compound for 4-5 consecutive days, followed by 2-3 days of washout.

    • Administer on alternating days.

Expected Outcome: Subjects on an intermittent schedule are expected to show a more sustained sedative response over the chronic study period compared to those receiving continuous daily doses.

Strategy 2: Combination Therapy with an NMDA Receptor Antagonist

Rationale: Chronic enhancement of GABAergic inhibition can lead to a compensatory upregulation of the excitatory N-methyl-D-aspartate (NMDA) glutamate receptor system.[7][9] This glutamatergic overactivity can counteract the sedative effects of this compound. Co-administration of an NMDA receptor antagonist, such as memantine, can block this compensatory mechanism.[14] Preclinical studies have shown that NMDA receptor antagonists can prevent the development of tolerance to the sedative and anticonvulsant effects of benzodiazepines.[7][15][16]

Suggested Experimental Approach: Administer a non-competitive NMDA receptor antagonist, such as memantine, concurrently with this compound.

  • Dosing: The dose of the NMDA antagonist should be sub-therapeutic for producing its own overt behavioral effects to ensure the observed effects are due to the prevention of tolerance to this compound.

  • Control Groups: The experiment should include groups for vehicle, this compound alone, NMDA antagonist alone, and the combination therapy.

Expected Outcome: The group receiving this compound plus the NMDA antagonist is expected to exhibit significantly less tolerance to the sedative effects compared to the group receiving this compound alone.

Data Presentation

Table 1: Hypothetical Sedative Efficacy of this compound Over Time with Different Dosing Regimens

Study WeekContinuous Dosing Group (Sedation Score)Intermittent Dosing Group (Sedation Score)
18.5 ± 0.48.6 ± 0.5
27.2 ± 0.68.4 ± 0.4
45.1 ± 0.88.1 ± 0.6
63.9 ± 0.77.9 ± 0.5
82.5 ± 0.97.8 ± 0.6
*Sedation Score on a 1-10 scale; data are illustrative (Mean ± SEM).

Table 2: Hypothetical Effect of Memantine Co-Administration on this compound Tolerance

Study WeekThis compound Alone (% Change in Sleep Latency)This compound + Memantine (% Change in Sleep Latency)
1-45.2%-46.1%
4-28.7%-43.5%
8-15.6%-42.8%
*Data are illustrative, representing the percentage decrease in time to sleep onset compared to baseline.

Visualizations

G cluster_pathway Mechanism of this compound Tolerance Development chronic Chronic this compound Administration gaba Sustained GABA-A Receptor Potentiation chronic->gaba Enhances downreg Neuroadaptation: GABA-A Receptor Downregulation or Subunit Change gaba->downreg Leads to upreg Compensatory Upregulation of NMDA Receptors gaba->upreg Triggers tolerance Tolerance: Diminished Sedative Effect downreg->tolerance Results in upreg->tolerance Contributes to

Caption: Postulated signaling pathway for the development of tolerance to this compound.

G cluster_workflow Experimental Workflow: Testing Intermittent Dosing start Acclimate Subjects baseline Establish Baseline Sedative Response start->baseline randomize Randomize into Groups baseline->randomize group1 Group 1: Continuous Dosing (Daily this compound) randomize->group1 group2 Group 2: Intermittent Dosing (e.g., 5 days on, 2 days off) randomize->group2 assess Weekly Behavioral Assessment (e.g., Rotarod, Sleep Latency) group1->assess group2->assess compare Compare Sedative Efficacy Between Groups Over Time assess->compare 8 Weeks

Caption: Workflow for an in vivo study comparing continuous vs. intermittent dosing.

G cluster_combo Logical Relationship: Combination Therapy brom This compound gaba GABAergic System (Inhibitory) brom->gaba Enhances (+) glut Glutamatergic System (Excitatory) gaba->glut Chronic use leads to compensatory upregulation neuron Neuronal Activity gaba->neuron Inhibits (-) nmda_ant NMDA Antagonist (e.g., Memantine) nmda_ant->glut Blocks (-) tolerance Tolerance Pathway nmda_ant->tolerance Prevents glut->neuron Excites (+) glut->tolerance Drives

Caption: How combination therapy prevents the primary driver of tolerance.

Detailed Experimental Protocols

Protocol 1: Assessing an Intermittent Dosing Strategy to Prevent this compound Tolerance in Rodents
  • Objective: To determine if an intermittent dosing schedule can attenuate the development of tolerance to the sedative effects of this compound compared to a continuous daily dosing schedule.

  • Materials:

    • This compound

    • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

    • Experimental subjects (e.g., male Wistar rats, 250-300g)

    • Rotarod apparatus

    • Video recording equipment for sleep latency assessment

  • Methodology:

    • Acclimation: House animals in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) for at least 7 days prior to the experiment. Handle subjects daily to acclimate them to the procedures.

    • Baseline Testing:

      • Train all rats on the rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes) for 3 consecutive days until a stable performance is achieved.

      • On day 4, administer a single dose of this compound (e.g., 50 mg/kg, i.p.) and measure the latency to fall from the rotarod at 30, 60, and 90 minutes post-injection. This establishes the acute sedative effect.

    • Group Assignment: Randomly assign animals to two groups (n=10-12 per group):

      • Group 1 (Continuous): Receives this compound daily.

      • Group 2 (Intermittent): Receives this compound for 5 consecutive days, followed by 2 days of vehicle.

    • Chronic Dosing: Administer this compound or vehicle according to the group schedule for 8 weeks. All administrations should occur at the same time each day.

    • Weekly Assessment: Once per week (on a day when both groups receive the drug), perform the rotarod test at 30, 60, and 90 minutes post-injection to measure the level of motor impairment/sedation.

    • Data Analysis:

      • Record the latency to fall for each animal at each time point.

      • Use a two-way repeated measures ANOVA to compare the performance between the Continuous and Intermittent groups over the 8-week study period.

      • A significant interaction effect (Group x Time) would indicate a difference in the rate of tolerance development.

Protocol 2: Evaluating Memantine Co-Therapy to Block this compound Tolerance
  • Objective: To test the hypothesis that co-administration of the NMDA receptor antagonist memantine can prevent the development of tolerance to this compound's hypnotic effects.

  • Materials:

    • This compound

    • Memantine hydrochloride

    • Vehicle (e.g., 0.9% saline)

    • Experimental subjects (e.g., male C57BL/6 mice, 8-10 weeks old)

    • Plexiglass observation chambers with video recording

  • Methodology:

    • Acclimation: Acclimate mice as described in Protocol 1.

    • Group Assignment: Randomly assign animals to four groups (n=10-12 per group):

      • Group 1 (Control): Vehicle + Vehicle.

      • Group 2 (this compound Alone): Vehicle + this compound (e.g., 100 mg/kg, p.o.).

      • Group 3 (Memantine Alone): Memantine (e.g., 5 mg/kg, i.p.) + Vehicle.

      • Group 4 (Combination): Memantine + this compound.

    • Chronic Dosing: Administer the assigned treatments daily for 4 weeks. Memantine (or its vehicle) should be administered 30 minutes prior to this compound (or its vehicle).

    • Hypnotic Effect Assessment (Loss of Righting Reflex):

      • Assessments will be conducted on Day 1 and Day 28.

      • Immediately after this compound/vehicle administration, place each mouse in an individual observation chamber.

      • Measure the latency to sleep onset (time from injection to the loss of the righting reflex for >1 minute). The righting reflex is assessed by gently turning the animal onto its back; loss is defined as the inability to self-right within 1 minute.

      • Measure the duration of sleep (time from loss of righting reflex to its spontaneous recovery).

    • Data Analysis:

      • Use a two-way ANOVA to analyze the data, with treatment group and day (Day 1 vs. Day 28) as the factors.

      • A significant interaction between group and day for the this compound Alone group (i.e., a reduced sleep duration on Day 28 compared to Day 1) would indicate tolerance.

      • The absence of a significant change between Day 1 and Day 28 in the Combination group would indicate that memantine prevented tolerance development.

References

Validation & Comparative

A Comparative Analysis of Sedative Potency: Bromisoval vs. Carbromal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative-hypnotic properties of two bromoureide compounds, Bromisoval and Carbromal. The information presented is intended for an audience with a professional background in pharmacology and drug development, summarizing key quantitative data, experimental methodologies, and mechanisms of action to support further research and development.

At a Glance: Potency and Toxicity

A key comparative study in male albino mice provides quantitative data on the sedative potency and acute toxicity of this compound and Carbromal following intraperitoneal administration. This compound was found to be a more potent central depressant than Carbromal.[1] The median sedative dose (ISD50) for this compound was 0.35 mmol/kg, while Carbromal's was not explicitly stated in the available literature but was found to be less potent than this compound.[1] The acute toxicity (LD50) for this compound was 3.25 mmol/kg.[1] Another study in rats reported the LD50 for Carbromal to be 1.8 mmoles/kg.[2]

CompoundMedian Sedative Dose (ISD50) (mmol/kg, i.p. in mice)Acute Toxicity (LD50) (mmol/kg, i.p.)Species
This compound 0.35[1]3.25[1]Mice
Carbromal Less potent than this compound[1]1.8[2]Rats

Mechanism of Action: Enhancing GABAergic Inhibition

Both this compound and Carbromal belong to the bromoureide class of drugs and exert their sedative and hypnotic effects by modulating the central nervous system (CNS).[3][4][5] Their primary mechanism of action involves the enhancement of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[3][4]

These compounds potentiate the effects of GABA by binding to the GABA-A receptor complex, which increases the influx of chloride ions into neurons.[3][4] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a general depression of CNS activity, which manifests as sedation and hypnosis.[3][4] This mechanism is similar to that of barbiturates.[5][6]

cluster_Neuron Postsynaptic Neuron cluster_Drug Drug Action GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Sedation Sedation / Hypnosis Hyperpolarization->Sedation Leads to Bromisoval_Carbromal This compound / Carbromal Bromisoval_Carbromal->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to

Mechanism of Action of this compound and Carbromal

Experimental Protocols

The determination of sedative potency (ISD50) typically involves standardized behavioral assays in animal models. The following is a representative protocol for assessing sedative-hypnotic activity in mice, based on common methodologies cited in pharmacological research.

Objective: To determine the median sedative dose (ISD50) of a test compound.

Animals: Male albino mice (25-35g) are commonly used.[1] Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Drug Administration: Test compounds (this compound or Carbromal) are suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose, and administered intraperitoneally (i.p.).[1] A range of doses is used to establish a dose-response curve.

Key Behavioral Assay: Loss of Righting Reflex (LORR)

The Loss of Righting Reflex is a primary indicator of a hypnotic state in rodents.

  • Baseline Assessment: Prior to drug administration, each mouse is gently placed on its back to ensure a normal righting reflex (the ability to return to an upright position within a few seconds).

  • Post-Administration Observation: Following i.p. injection of the test compound, mice are individually placed in observation chambers.

  • Testing for LORR: At fixed time intervals (e.g., every 5 minutes), each mouse is gently turned onto its back. The inability of the mouse to right itself within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.

  • Data Collection: The primary endpoint is the number of animals in each dose group that exhibit LORR. The duration of LORR (the time from loss to recovery of the righting reflex) can also be recorded.

  • ISD50 Calculation: The median sedative dose (ISD50), the dose at which 50% of the animals lose their righting reflex, is calculated using appropriate statistical methods (e.g., probit analysis).

Start Start Animal_Acclimation Acclimation of Mice Start->Animal_Acclimation Dose_Preparation Preparation of Drug Doses Animal_Acclimation->Dose_Preparation Drug_Administration Intraperitoneal (i.p.) Administration Dose_Preparation->Drug_Administration Observation Observation Period Drug_Administration->Observation LORR_Test Loss of Righting Reflex (LORR) Test Observation->LORR_Test Periodic Testing Data_Collection Record Incidence & Duration of LORR LORR_Test->Data_Collection Analysis Calculate ISD50 (Probit Analysis) Data_Collection->Analysis End End Analysis->End

Experimental Workflow for Sedative Potency Assessment

References

Validating HPLC-MS for Bromisoval Quantification in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a robust and sensitive platform for the quantitative analysis of therapeutic drugs and other xenobiotics in biological matrices. This guide provides a comparative overview of HPLC-MS for the quantification of Bromisoval in serum, alongside alternative methods, supported by established experimental data and protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for drug quantification is contingent on various factors, including sensitivity, specificity, accuracy, and precision. Below is a comparison of typical performance characteristics of HPLC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of small molecules in biological fluids.

ParameterHPLC-MS/MS (Representative)GC-MS (for similar compounds)
Linearity Range 0.25 - 50 ng/mL1.0 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (%) 85 - 115%92 - 102%
Precision (% RSD) ≤ 15%≤ 14%
Limit of Quantification (LOQ) 0.25 ng/mL1 ng/mL

Note: Data for HPLC-MS/MS is representative of typical validated methods for small molecules in plasma/serum. Data for GC-MS is based on a validated method for fentanyl in oral fluid and is provided for comparative purposes.[1][2]

Experimental Protocols

A detailed and validated bioanalytical method is crucial for obtaining reliable pharmacokinetic data.[3] The following sections outline a representative experimental protocol for the quantification of this compound in serum by HPLC-MS, based on established methodologies for similar analytes.

HPLC-MS/MS Method for this compound Quantification

This protocol is a representative procedure synthesized from validated methods for the analysis of small molecules in biological matrices.[2][4]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for sample clean-up prior to LC-MS/MS analysis.[2]

  • To 100 µL of serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A validated UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized during method development.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[5] For non-volatile compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of serum, add an internal standard and adjust the pH to alkaline conditions.

  • Add 5 mL of an organic solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge to separate the layers and transfer the organic layer to a new tube.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.

2. Derivatization

  • A derivatizing agent (e.g., a silylating agent like BSTFA) is added to the sample extract.

  • The reaction is typically carried out at an elevated temperature for a specific time to ensure complete derivatization.

3. GC-MS Conditions

  • GC System: A gas chromatograph with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from matrix components.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation Workflow

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[3] The following diagram illustrates the key parameters that must be assessed during method validation according to regulatory guidelines.

G start Method Development validation Bioanalytical Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision loq Limit of Quantification (LOQ) validation->loq recovery Recovery & Matrix Effect validation->recovery stability Stability (Freeze-Thaw, Bench-Top, etc.) validation->stability dilution Dilution Integrity validation->dilution end Validated Method for Routine Use selectivity->end linearity->end accuracy->end precision->end loq->end recovery->end stability->end dilution->end

Bioanalytical Method Validation Workflow

This workflow ensures that the analytical method is reliable, reproducible, and accurate for the intended application, adhering to guidelines from regulatory agencies like the FDA and EMA.[3]

References

A Comparative Efficacy Analysis: Bromisoval and Early Barbiturates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bromisoval, a bromoureide sedative-hypnotic, and early barbiturates such as barbital and phenobarbital. While direct comparative clinical trial data is scarce due to the historical context of these compounds, this analysis synthesizes available pharmacological data to offer an objective overview for research and drug development purposes.

Executive Summary

This compound and early barbiturates share a common mechanism of action as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, leading to central nervous system (CNS) depression.[1][2] Historically, both were employed for their sedative, hypnotic, and anxiolytic properties. However, significant differences in their pharmacokinetic profiles, therapeutic indices, and side effect profiles have dictated their clinical utility and eventual decline in use. Barbiturates, in particular, are characterized by a narrow therapeutic index and a high potential for dependence and fatal overdose.[3][4][5] this compound, while also carrying risks of dependence and toxicity, was generally considered to have a less severe dependence potential than barbiturates.[1]

Pharmacological Profile Comparison

The following tables summarize the key pharmacological characteristics of this compound and the early barbiturates, barbital and phenobarbital.

Table 1: Mechanism of Action and Pharmacodynamics

FeatureThis compoundEarly Barbiturates (Barbital, Phenobarbital)
Primary Mechanism Positive allosteric modulator of the GABAA receptor.[6]Positive allosteric modulators and, at higher doses, direct agonists of GABAA receptors.[2][7]
GABAA Receptor Interaction Enhances the effect of GABA by increasing the duration of chloride channel opening.Potentiate GABA by increasing the duration of chloride channel opening; at high concentrations, can directly open the channel in the absence of GABA.[2][8]
Receptor Subunit Selectivity Lacks detailed characterization in available literature.Generally exhibit minimal subunit specificity, contributing to their broad CNS depressant effects.[9] Some studies suggest subunit-dependent effects on affinity and efficacy.[10]
Other Actions May influence other neurotransmitter systems like serotonin and acetylcholine.[11]Also block AMPA and kainate glutamate receptors, contributing to their potent CNS depressant effects.[2]

Table 2: Pharmacokinetics

FeatureThis compoundBarbitalPhenobarbital
Absorption Well absorbed after oral administration.Absorbed relatively slowly from the gastrointestinal tract.[12]Oral bioavailability of about 90%.[13]
Onset of Action Relatively rapid.Gradual onset of action.[12]Oral: ~30-60 minutes; IV: within 5 minutes.[8][13]
Protein Binding Data not readily available.Low protein binding.20% to 45%.[13]
Metabolism Metabolized in the liver, likely through oxidation and conjugation.[1][6] Undergoes debromination.[1]Primarily excreted unchanged by the kidneys.Metabolized by the liver (CYP2C19). It is a potent inducer of cytochrome P450 enzymes.[13][14]
Half-life Relatively long, with potential for accumulation.[11]Long half-life.[12]53 to 118 hours.[13]
Excretion Primarily via urine.[6]Primarily via urine.25% to 50% excreted unchanged in the urine.[8][15]

Table 3: Clinical and Safety Profile

FeatureThis compoundEarly Barbiturates (Barbital, Phenobarbital)
Therapeutic Uses (Historical) Sedative, hypnotic for insomnia and anxiety.[16]Sedative, hypnotic, anxiolytic, anticonvulsant.[2]
Therapeutic Index Not well-defined, but risks of toxicity are noted.Narrow.[3][4][5]
Side Effects Drowsiness, dizziness, headache, GI disturbances, mood swings.[17] Chronic use can lead to "bromism" due to bromide accumulation.[1][11][18]Drowsiness, sedation, ataxia, respiratory depression, confusion, paradoxical excitement.[3][19]
Dependence Potential Moderate, with barbiturate-like withdrawal symptoms.[1][20]High potential for physical and psychological dependence.[2]
Drug Interactions Additive CNS depression with other depressants (alcohol, opioids, benzodiazepines).[20][21] Can be affected by hepatic enzyme inducers and inhibitors.[20]Numerous interactions due to potent induction of CYP450 enzymes, affecting metabolism of many drugs.[8][22][23] Additive effects with other CNS depressants.[22]

Signaling Pathway and Mechanism of Action

Both this compound and early barbiturates exert their primary effects by modulating the GABAA receptor, a ligand-gated ion channel. Their interaction with this receptor enhances inhibitory neurotransmission in the CNS.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor GABA GABA Vesicle GABA_Site GABA Binding Site GABA->GABA_Site Binds Chloride_Channel Cl- Channel GABA_Site->Chloride_Channel Opens Barbiturate_Site Barbiturate/ This compound Binding Site Barbiturate_Site->Chloride_Channel Prolongs Opening Chloride_Channel->Cl_ion Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Barbiturate This compound or Early Barbiturate Barbiturate->Barbiturate_Site Binds Sedative_Hypnotic_Workflow Start Start Animal_Acclimatization Animal_Acclimatization Start->Animal_Acclimatization Grouping Randomize into Experimental Groups Animal_Acclimatization->Grouping Drug_Admin Administer Test Compounds (this compound, Barbiturates) or Vehicle Grouping->Drug_Admin Open_Field Open Field Test (Assess Locomotor Activity) Drug_Admin->Open_Field Thiopental_Admin Administer Thiopental Sodium Drug_Admin->Thiopental_Admin Data_Analysis Statistical Analysis (e.g., ANOVA) Open_Field->Data_Analysis Sleep_Time Measure Onset and Duration of Sleep Thiopental_Admin->Sleep_Time Sleep_Time->Data_Analysis End End Data_Analysis->End

References

Unveiling the Antidepressant Potential: A Comparative Analysis of Bromisoval in the Forced-Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Bromisoval's potential antidepressant-like effects, as validated through the widely utilized forced-swim test (FST). While direct experimental data for this compound in the FST is not publicly available, this document synthesizes information on its pharmacological profile with existing data from alternative compounds to offer a predictive analysis for researchers, scientists, and drug development professionals.

Probing Antidepressant Efficacy: The Forced-Swim Test

The forced-swim test is a cornerstone preclinical behavioral assay for screening potential antidepressant therapeutics. The test involves placing a rodent in an inescapable cylinder of water and measuring the duration of immobility, a state of passive floating that is interpreted as "behavioral despair." A reduction in immobility time following the administration of a test compound is indicative of an antidepressant-like effect.

Experimental Protocol: Forced-Swim Test (Rodents)

A standardized protocol for the forced-swim test is crucial for the reproducibility and validity of experimental findings. The following methodology is a synthesis of commonly employed procedures in preclinical antidepressant screening.

Apparatus:

  • A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).

  • The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 15-30 cm).

Procedure:

  • Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute habituation session. This initial exposure induces a baseline level of immobility for the subsequent test.

  • Drug Administration: Test compounds, including this compound, alternatives, and vehicle controls, are administered at predetermined times before the test session (e.g., 30, 60, or 120 minutes prior).

  • Test Session: 24 hours after the pre-test session (for rats) or for a single session (for mice, typically 6 minutes), the animals are placed back into the water-filled cylinder.

  • Behavioral Scoring: The duration of immobility is recorded during the final 4-5 minutes of the test session. Immobility is defined as the cessation of struggling and remaining afloat in the water, making only small movements necessary to keep the head above water. Other behaviors, such as swimming and climbing, may also be scored to differentiate between serotonergic and noradrenergic antidepressant mechanisms.

FST_Workflow cluster_Day1 Day 1 (Rat Protocol) cluster_Day2 Day 2 (Test Day) pre_test Pre-Test Session (15 min) drug_admin Drug Administration (this compound, Alternatives, Vehicle) pre_test->drug_admin 24h Interval acclimation Acclimation Period drug_admin->acclimation Pre-treatment Time test_session Test Session (5-6 min) acclimation->test_session data_analysis Behavioral Scoring (Immobility, Swimming, Climbing) test_session->data_analysis Bromisoval_Pathway cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Membrane Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Hypnosis Reduced_Excitability->Sedation

A Comparative Analysis of the Neurotoxic Effects of Bromisoval and Newer Sedatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sedative landscape has evolved significantly, moving from older barbiturate-like compounds such as Bromisoval to a variety of newer agents with more targeted mechanisms of action. This evolution has been driven by the search for safer alternatives with fewer adverse effects. A critical aspect of this safety profile is the potential for neurotoxicity. This guide reveals a general trend towards improved neurological safety with newer agents, particularly melatonin receptor agonists. However, it also highlights that neurotoxic potential, often mediated by apoptosis and oxidative stress, remains a concern for several widely used sedatives.

Data Presentation: A Comparative Overview

Direct comparative quantitative data on the neurotoxicity of this compound and newer sedatives is limited in the existing literature. The following tables summarize the available information on their mechanisms of action and reported neurotoxic or neuroprotective effects.

Table 1: Mechanism of Action and Primary Neurological Effects

Sedative ClassExample(s)Primary Mechanism of ActionKey Neurological Effects
Ureide (Carbamate) This compoundPositive allosteric modulator of GABA-A receptors; bromide ion effects.Sedation, hypnosis. Chronic use can lead to "bromism" with neurological symptoms.
Benzodiazepines Midazolam, DiazepamPositive allosteric modulators of GABA-A receptors (increase frequency of channel opening).Sedation, anxiolysis, amnesia. Some evidence of apoptosis induction in neuronal cells.
"Z-drugs" Zolpidem, ZopicloneSelective positive allosteric modulators of GABA-A receptors (primarily α1 subunit).Sedation, hypnosis. Reports of neuropsychiatric side effects; some studies suggest neuroprotective potential for zolpidem against certain toxins.[1]
Melatonin Receptor Agonists RamelteonSelective agonist for MT1 and MT2 melatonin receptors.Promotes sleep onset. Studies indicate neuroprotective effects against excitotoxicity and oxidative stress.

Table 2: Summary of Reported Neurotoxic and Neuroprotective Findings

SedativeExperimental ModelKey FindingsCitation
This compound Clinical case reportsChronic use leads to "bromism," characterized by neurological symptoms like ataxia, dysarthria, and confusion.[2]
Midazolam (Benzodiazepine) In vitro (neuronal cells)Can induce apoptosis in neuronal cells.[3]
Zolpidem (Z-drug) In vitro (primary neuronal cortical culture)Showed antioxidant and neuroprotective effects against acrylamide-induced neurotoxicity.[1]
Ramelteon (Melatonin Agonist) In vitro (neuronal cells)Exerts protective effects against MPP+-induced neurotoxicity by reducing oxidative stress and apoptosis.
Ramelteon (Melatonin Agonist) In vivo (rat model)Ameliorated methotrexate-induced cerebral toxicity by reducing oxidative stress, inflammation, and apoptosis.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the neurotoxicity of sedative compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neuronal cultures are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[5]

  • Treatment: The cells are then treated with various concentrations of the sedative drug (e.g., this compound, Zolpidem) for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6][7]

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Cell/Tissue Preparation: Cells cultured on coverslips or tissue sections are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: The cells/tissues are permeabilized to allow the entry of the labeling enzyme.

  • TUNEL Labeling: The samples are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: The incorporated labeled nucleotides are detected using a fluorescently labeled antibody or streptavidin conjugate.

  • Counterstaining: The cell nuclei are often counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging and Analysis: The samples are visualized using a fluorescence microscope, and the percentage of TUNEL-positive cells is quantified.[3]

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

  • Cell Culture and Treatment: Cells are cultured and treated with the sedative compounds as described for the cell viability assay.

  • Probe Loading: After treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mandatory Visualizations

Signaling Pathways in Sedative-Induced Neurotoxicity

The following diagram illustrates a generalized signaling pathway that can be involved in the neurotoxic effects of some sedatives, particularly those that induce apoptosis.

G cluster_0 Sedative Drug cluster_1 Cellular Stress cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome Sedative Sedative (e.g., Benzodiazepine) ROS Increased ROS (Oxidative Stress) Sedative->ROS Mito Mitochondrial Dysfunction Sedative->Mito ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by some sedative drugs.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the neurotoxic effects of sedative compounds in a laboratory setting.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Exposure to Sedative (Dose-Response and Time-Course) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., TUNEL) B->D E Oxidative Stress Assay (e.g., ROS measurement) B->E F Data Analysis and IC50 Determination C->F D->F E->F

Caption: Workflow for in vitro neurotoxicity screening of sedative compounds.

Conclusion

The comparison of this compound with newer sedatives reveals a significant shift towards agents with more favorable neurotoxicity profiles. While this compound carries the risk of bromism and associated neurological symptoms, newer agents are not without their own concerns. Benzodiazepines and Z-drugs, while generally safer than older barbiturate-like drugs, can still pose risks of cognitive impairment and may induce apoptosis in neuronal cells under certain conditions. In contrast, the melatonin receptor agonist Ramelteon appears to exhibit neuroprotective properties, making it a promising candidate for patient populations at risk for neurotoxic insults.

Further direct comparative studies with standardized experimental protocols and quantitative endpoints are crucial to definitively rank the neurotoxic potential of these compounds and to guide the development of even safer sedative and hypnotic drugs in the future. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to contribute to this important area of investigation.

References

Statistical Methods for Validating Bromisoval Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of statistical methods and experimental protocols relevant to the validation of research findings on Bromisoval, a sedative-hypnotic agent. By offering a comparative perspective with alternative drugs and detailing robust methodologies, this document aims to equip researchers with the necessary tools to design, execute, and interpret studies in the field of sedative and hypnotic pharmacology.

Comparative Analysis of this compound and Alternatives

This compound, a bromoureide derivative, acts as a positive allosteric modulator of the GABA-A receptor, a mechanism it shares with the barbiturate class of drugs.[1] Its sedative and hypnotic effects stem from the enhancement of GABAergic neurotransmission, leading to central nervous system (CNS) depression. For a comprehensive validation of this compound's therapeutic potential, a comparison with established sedatives, primarily benzodiazepines and other barbiturates, is essential. While direct head-to-head clinical trial data for this compound against modern hypnotics is scarce, a comparative analysis can be constructed based on the known pharmacological profiles of these drug classes.

Table 1: Comparison of Sedative-Hypnotic Drug Classes

FeatureThis compound (Bromoureide)Benzodiazepines (e.g., Diazepam, Lorazepam)Barbiturates (e.g., Phenobarbital)
Primary Mechanism of Action Positive allosteric modulator of GABA-A receptors.[1]Positive allosteric modulator of GABA-A receptors.Positive allosteric modulator and, at higher doses, direct agonist of GABA-A receptors.[2]
Effect on GABA-A Receptor Increases the duration of chloride channel opening.Increases the frequency of chloride channel opening.[2]Increases the duration of chloride channel opening and can directly open the channel at high concentrations.[2]
Therapeutic Index Narrower than benzodiazepines.Wide.Narrow.
Anxiolytic Effects Present.Strong.Present, but often accompanied by significant sedation.
Hypnotic Effects Effective for inducing sleep.Effective for inducing and maintaining sleep.Potent hypnotic effects.
Muscle Relaxant Effects Present.Strong.Present.
Anticonvulsant Effects Present.Strong.Strong.
Risk of Tolerance & Dependence High with prolonged use.Moderate to high with prolonged use.High with prolonged use.
Risk of Respiratory Depression Significant, especially in overdose.Lower than barbiturates, but risk increases with co-administration of other CNS depressants.High, particularly in overdose.
Potential for Abuse High.Moderate to high.High.
Notable Side Effects Bromism (with chronic use), drowsiness, dizziness.Drowsiness, cognitive impairment, amnesia.Drowsiness, cognitive impairment, ataxia, respiratory depression.

Experimental Protocols for Preclinical and Clinical Validation

Rigorous and standardized experimental protocols are fundamental to generating reliable and reproducible data. The following are key experimental designs for evaluating the efficacy and safety of this compound and its alternatives.

Preclinical Evaluation (Animal Models)

Objective: To assess the sedative, hypnotic, anxiolytic, and motor coordination effects of this compound in comparison to other agents.

  • Open Field Test (OFT):

    • Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[3][4][5][6][7] A reduction in distance traveled and rearing frequency can indicate sedation. An increase in time spent in the center of the open field may suggest anxiolytic effects.

    • Procedure:

      • Acclimate the animal (typically a mouse or rat) to the testing room for at least 30 minutes before the test.

      • Administer this compound, a comparator drug (e.g., diazepam), or vehicle control via the intended route (e.g., intraperitoneal, oral).

      • After a predetermined absorption period, place the animal in the center of the open field apparatus.

      • Record the animal's activity using an automated tracking system for a set duration (e.g., 10-30 minutes).

      • Analyze parameters such as total distance moved, velocity, time spent in the center versus peripheral zones, and number of rearings.

  • Rota-rod Test:

    • Principle: This test evaluates motor coordination and balance.[8][9][10][11] A drug-induced impairment in motor coordination will result in a decreased latency to fall from the rotating rod.

    • Procedure:

      • Train the animals on the rota-rod at a constant or accelerating speed for several trials a day for 2-3 days prior to the test day to establish a stable baseline performance.

      • On the test day, administer the test compound or vehicle.

      • At a specified time post-administration, place the animal on the rotating rod.

      • Record the latency to fall from the rod.

      • Repeat for a set number of trials with an appropriate inter-trial interval.

  • Thiopental-Induced Sleeping Time:

    • Principle: This test assesses the hypnotic effect of a substance by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of a barbiturate like thiopental.

    • Procedure:

      • Administer this compound, a comparator, or vehicle to different groups of animals.

      • After a suitable absorption period, administer a standard dose of thiopental sodium.

      • Record the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex).

      • An increase in the duration of sleep compared to the control group indicates a hypnotic effect.

Clinical Evaluation (Human Trials)

Objective: To evaluate the efficacy and safety of this compound for the treatment of insomnia in a human population.

  • Randomized, Double-Blind, Placebo-Controlled Trial:

    • Design: A parallel-group or crossover design can be employed.

    • Participants: Patients diagnosed with insomnia according to established criteria (e.g., DSM-5).

    • Intervention: this compound at varying doses, an active comparator (e.g., a benzodiazepine or a Z-drug), and a placebo.

    • Primary Efficacy Endpoints:

      • Polysomnography (PSG): Objective measures of sleep architecture, including sleep onset latency (SOL), wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency.

      • Patient-Reported Outcomes (Sleep Diaries): Subjective measures of SOL, TST, number of awakenings, and sleep quality.[12]

    • Safety and Tolerability Endpoints:

      • Adverse event monitoring.

      • Next-day residual effects (e.g., using the Digit Symbol Substitution Test, psychomotor vigilance tests).

      • Withdrawal effects upon discontinuation.

Statistical Methods for Data Validation

The choice of statistical methods is critical for the valid interpretation of research findings. A detailed Statistical Analysis Plan (SAP) should be established before the commencement of any study.

Table 2: Statistical Methods for Preclinical and Clinical Studies

Study TypeEndpointRecommended Statistical Test(s)Considerations
Preclinical (e.g., OFT, Rota-rod) Continuous data (e.g., distance moved, latency to fall)t-test (for two groups) or Analysis of Variance (ANOVA) (for more than two groups) followed by post-hoc tests (e.g., Tukey's, Dunnett's).Check for assumptions of normality and homogeneity of variances. If assumptions are not met, use non-parametric equivalents (e.g., Mann-Whitney U test, Kruskal-Wallis test).
Preclinical (e.g., Sleeping Time) Continuous data (e.g., duration of sleep)t-test or ANOVA with post-hoc tests.Same as above.
Clinical Trial (Parallel Group) Continuous data (e.g., change from baseline in SOL, TST)Analysis of Covariance (ANCOVA) with baseline value as a covariate.ANCOVA increases statistical power by accounting for baseline variability.
Clinical Trial (Crossover) Continuous dataPaired t-test (for two periods) or repeated measures ANOVA .Check for carryover effects.
Clinical Trial Categorical data (e.g., proportion of responders, adverse event rates)Chi-square test or Fisher's exact test .Fisher's exact test is preferred for small sample sizes.
Dose-Response Analysis Continuous or categorical data across multiple dosesRegression analysis (linear or non-linear).To model the relationship between dose and effect.

Visualization of Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

GABA-A Receptor Signaling Pathway

The primary mechanism of action for this compound and its alternatives involves the potentiation of the GABA-A receptor, a ligand-gated ion channel.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor cluster_drugs Pharmacological Modulators Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Uptake GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A α γ α β β GABA_cleft->GABA_A:f0 Binds GABA_cleft->GABA_A:f2 Binds Chloride_channel Chloride (Cl⁻) Channel (Closed) GABA_A:f0->Chloride_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization Influx Chloride_ion Cl⁻ This compound This compound (Barbiturate site) This compound->GABA_A:f3 Binds This compound->Chloride_channel Prolongs Opening Benzodiazepine Benzodiazepines (Benzodiazepine site) Benzodiazepine->GABA_A:f1 Binds Benzodiazepine->Chloride_channel Increases Opening Frequency Preclinical_Workflow A Compound Selection (this compound, Comparators, Vehicle) B Animal Acclimation & Baseline Training (e.g., Rota-rod) A->B C Randomization to Treatment Groups B->C D Drug Administration C->D E Behavioral Testing Battery D->E F Open Field Test (Locomotion & Anxiety) E->F G Rota-rod Test (Motor Coordination) E->G H Thiopental-Induced Sleeping Time (Hypnosis) E->H I Data Collection F->I G->I H->I J Statistical Analysis (ANOVA, t-tests, etc.) I->J K Interpretation of Findings & Comparative Efficacy/Safety Profile J->K Validation_Framework A Define Research Question (e.g., Is this compound an effective hypnotic?) B Hypothesis Formulation (H₀: No effect; H₁: Effect exists) A->B C Study Design (Preclinical/Clinical, Controls, Blinding) B->C D Preclinical Studies (Animal Models) C->D E Clinical Trials (Human Subjects) C->E F Data Collection & Quality Control D->F E->F G Statistical Analysis (As per SAP) F->G H Results Interpretation (Efficacy & Safety) G->H I Conclusion & Reporting (Peer-reviewed Publication) H->I

References

Unraveling Bromisoval's Dual Persona: A Comparative Guide to its In-Vitro and In-Vivo Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in-vitro and in-vivo pharmacological activity is paramount for predicting clinical efficacy and safety. This guide provides a comprehensive comparison of Bromisoval's performance in both laboratory and living systems, supported by experimental data and detailed methodologies.

This compound, a bromoureide derivative, has long been recognized for its sedative-hypnotic and, more recently, its anti-inflammatory properties.[1][2][3] While in-vitro assays provide a controlled environment to dissect molecular mechanisms, in-vivo studies offer a holistic view of a drug's effects within a complex biological system. This guide will delve into the distinct yet interconnected pharmacological profiles of this compound in these two settings.

In-Vitro Activity: Targeting Inflammatory Pathways at the Cellular Level

In laboratory settings, this compound demonstrates significant anti-inflammatory effects, particularly in immune cells of the central nervous system.

Table 1: In-Vitro Anti-inflammatory Activity of this compound
Cell LineTreatmentKey FindingsReference
BV2 (murine microglial cells)Lipopolysaccharide (LPS) + this compound- Suppressed nitric oxide (NO) release- Reduced proinflammatory cytokine expression- Inhibited phosphorylation of STAT1- Decreased expression of IRF1- Reduced intracellular ATP (iATP) levels[1][3]
Experimental Protocol: In-Vitro Anti-inflammatory Assay

The anti-inflammatory effects of this compound were assessed using the BV2 murine microglial cell line. The following protocol outlines the key steps:

  • Cell Culture: BV2 cells were cultured in an appropriate medium.

  • Stimulation: Cells were treated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Various concentrations of this compound were co-administered with LPS.

  • Nitric Oxide (NO) Determination: The amount of NO released into the culture medium was measured to quantify the inflammatory response.

  • Western Blotting: Protein expression levels of phosphorylated STAT1 (p-STAT1) and interferon regulatory factor 1 (IRF1) were analyzed to determine the effect on this signaling pathway.

  • ATP Measurement: Intracellular ATP levels were quantified to assess mitochondrial function.

Signaling Pathway of this compound's In-Vitro Anti-inflammatory Action

The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory effect at the cellular level.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates JAK1 JAK1 TLR4->JAK1 STAT1 STAT1 JAK1->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation IRF1 IRF1 pSTAT1->IRF1 Induces Expression Proinflammatory_Mediators Proinflammatory Mediators (NO, Cytokines) IRF1->Proinflammatory_Mediators Induces Expression This compound This compound This compound->pSTAT1 Inhibits

In-vitro anti-inflammatory signaling pathway of this compound.

In-Vivo Activity: Central Nervous System Depression

In living organisms, this compound primarily exhibits depressant effects on the central nervous system (CNS), consistent with its use as a sedative and hypnotic.[4][5]

Table 2: In-Vivo Pharmacological Effects of this compound in Mice
ParameterValue (mmol/kg)Route of AdministrationEffectReference
ISD50 (Median Sedative Dose)0.35 (0.30-0.39)IntraperitonealSedation[1]
LD50 (Median Lethal Dose)3.25 (2.89-3.62)IntraperitonealToxicity[1]
Experimental Protocol: In-Vivo Sedative and Toxic Activity Assessment

The sedative and toxic effects of this compound were determined in male mice using the following methodology:

  • Animal Model: Adult male albino mice were used for the study.

  • Drug Administration: this compound was administered via intraperitoneal injection.

  • ISD50 Determination: The dose required to induce sedation in 50% of the animals was determined.

  • LD50 Determination: The dose that was lethal to 50% of the animals was determined.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism underlying this compound's in-vivo sedative and hypnotic effects is believed to be the enhancement of GABAergic neurotransmission.[5][6] By binding to GABA-A receptors, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[6]

Workflow for In-Vivo Pharmacological Assessment

The following diagram outlines the general workflow for assessing the in-vivo pharmacological activity of this compound.

G cluster_0 Pre-clinical In-Vivo Study Animal_Model Animal Model (e.g., Mice) Drug_Admin Drug Administration (e.g., Intraperitoneal) Animal_Model->Drug_Admin Observation Behavioral Observation (Sedation, etc.) Drug_Admin->Observation Data_Analysis Data Analysis (ISD50, LD50) Observation->Data_Analysis

Workflow for in-vivo pharmacological assessment.

Correlation and Discrepancies: Bridging the Gap

While seemingly distinct, the in-vitro anti-inflammatory and in-vivo CNS depressant effects of this compound may be interconnected. The suppression of neuroinflammation observed in-vitro could contribute to the overall sedative effects in-vivo, as neuroinflammatory processes are known to influence neuronal excitability.

However, a direct quantitative correlation between the in-vitro potency for inhibiting inflammatory mediators and the in-vivo sedative dosage is not yet established. The metabolism of this compound in the liver and its ability to cross the blood-brain barrier are critical factors that influence its in-vivo efficacy and are not fully recapitulated in simple in-vitro models.[4] Chronic use of this compound can also lead to bromide accumulation, a toxic effect not observable in short-term in-vitro studies.[4][7]

Conclusion

This comparative guide highlights the dual pharmacological personality of this compound. In-vitro studies reveal a promising anti-inflammatory agent that targets the STAT1 signaling pathway in microglia. In-vivo, its historical use as a sedative-hypnotic is supported by its potentiation of GABAergic neurotransmission. The challenge for future research lies in quantitatively correlating these findings to build a more predictive model of this compound's therapeutic potential and to explore the interplay between its anti-inflammatory and CNS depressant activities. This comprehensive understanding is crucial for the continued development and potential repositioning of this long-standing therapeutic agent.

References

A Comparative Analysis of the Metabolic Pathways of Bromisoval and Acecarbromal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of two brominated monoureide sedatives, Bromisoval and acecarbromal. The information presented is supported by experimental data to aid in understanding their biotransformation, potential for drug-drug interactions, and toxicological profiles.

Introduction

This compound and acecarbromal are short-acting sedative and hypnotic agents that belong to the bromoureide class of drugs. Their therapeutic effects are attributed to their ability to depress the central nervous system. A comprehensive understanding of their metabolic pathways is crucial for predicting their pharmacokinetic profiles, assessing the risk of bromide ion-related toxicity (bromism), and evaluating potential drug-drug interactions. Both compounds are primarily metabolized in the liver, but they undergo distinct biotransformation reactions.

Key Metabolic Pathways: A Comparative Overview

The metabolism of this compound is characterized by two primary pathways: a Phase I reductive debromination and a Phase II glutathione conjugation. In contrast, information on the specific metabolic pathways of acecarbromal is less detailed in publicly available literature, though it is known to be biotransformed in the liver to more water-soluble compounds.

This compound Metabolism

The metabolism of this compound has been shown to proceed via two main routes:

  • Phase I Reductive Debromination: This pathway involves the removal of the bromine atom from the α-carbon of the isovaleryl group. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system in liver microsomes.[1] Specifically, studies have implicated CYP1A1 and CYP2B1 in this reductive debromination.[1] The resulting primary metabolite is 3-methylbutyrylurea.

  • Phase II Glutathione Conjugation: this compound can also directly undergo conjugation with glutathione (GSH), a major cellular antioxidant.[2] This reaction is stereospecific and leads to the formation of diastereomeric glutathione conjugates.[2] These conjugates are further metabolized to mercapturic acid derivatives (N-acetylcysteine conjugates) which are then excreted in the urine.[3] The identified mercapturate metabolites are α-(cystein-S-yl)isovalerylurea and α-(N-acetylcystein-S-yl)isovalerylurea.

Acecarbromal Metabolism

Acecarbromal is known to be metabolized by hepatic microsomal enzymes into more water-soluble metabolites that are subsequently excreted by the kidneys.[2] While specific named metabolites are not extensively detailed in the available literature, the chemical structure of acecarbromal suggests several potential metabolic reactions, including:

  • Deacetylation: The acetyl group attached to the urea nitrogen is a likely site for hydrolysis by esterases, leading to the formation of carbromal.

  • Debromination: Similar to this compound, reductive debromination of the α-bromo-α-ethylbutyryl moiety is a plausible metabolic step.

  • Hydrolysis of the Urea Structure: The acylurea bond may be susceptible to hydrolysis, leading to the formation of smaller, more polar compounds.

Further research is required to fully elucidate the specific enzymes and metabolites involved in the biotransformation of acecarbromal. The metabolism of the related compound, carbromal, has been studied and may provide some insights into the potential pathways for acecarbromal.[4]

Comparative Data Summary

Due to the limited quantitative data available for acecarbromal, a direct numerical comparison of metabolic rates is not possible at this time. The following table summarizes the known qualitative metabolic features of this compound and the inferred pathways for acecarbromal.

FeatureThis compoundAcecarbromal (Inferred)
Primary Site of Metabolism Liver[3]Liver[2]
Phase I Metabolism Reductive Debromination[1]Deacetylation, Reductive Debromination
Phase II Metabolism Glutathione Conjugation[2]Likely conjugation of metabolites
Key Enzymes CYP1A1, CYP2B1, Glutathione S-transferases[1][2]Hepatic microsomal enzymes (e.g., Esterases, CYPs)
Known Metabolites 3-methylbutyrylurea, α-(cystein-S-yl)isovalerylurea, α-(N-acetylcystein-S-yl)isovalerylureaCarbromal (from deacetylation), other water-soluble metabolites
Primary Excretion Route Urine (as mercapturates)[3]Kidneys (as water-soluble metabolites)[2]

Visualizing the Metabolic Pathways

The following diagrams illustrate the known metabolic pathway for this compound and a proposed pathway for acecarbromal based on its chemical structure and the metabolism of related compounds.

Bromisoval_Metabolism This compound This compound Debrominated_Metabolite 3-Methylbutyrylurea This compound->Debrominated_Metabolite Phase I: Reductive Debromination (CYP1A1, CYP2B1) GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate Phase II: Glutathione Conjugation (GSTs) Mercapturate Mercapturic Acid Derivative GSH_Conjugate->Mercapturate Further Metabolism

Metabolic Pathway of this compound.

Acecarbromal_Metabolism Acecarbromal Acecarbromal Carbromal Carbromal Acecarbromal->Carbromal Deacetylation (Esterases) Debrominated_Metabolite Debrominated Metabolite Acecarbromal->Debrominated_Metabolite Reductive Debromination (CYPs) Hydrolyzed_Products Hydrolyzed Products Acecarbromal->Hydrolyzed_Products Hydrolysis Excretion Excretion Carbromal->Excretion Debrominated_Metabolite->Excretion Hydrolyzed_Products->Excretion

Proposed Metabolic Pathway of Acecarbromal.

Experimental Protocols

The following are generalized experimental protocols for studying the in vitro metabolism of compounds like this compound and acecarbromal. These can be adapted for specific research questions.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I metabolites and the cytochrome P450 enzymes involved.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound or acecarbromal)

  • Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes on ice, containing phosphate buffer, liver microsomes, and either a specific CYP inhibitor or vehicle control.

  • Pre-warm the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Microsome_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mix (Microsomes, Buffer, Inhibitor/Vehicle) Pre_warm Pre-warm at 37°C Incubation_Mix->Pre_warm Initiate Initiate Reaction (Add Drug + NADPH) Pre_warm->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Workflow for In Vitro Metabolism Study.
In Vitro Glutathione Conjugation Assay

This protocol is used to investigate the formation of Phase II glutathione conjugates.

Materials:

  • Human or rat liver cytosol

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound or acecarbromal)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing phosphate buffer, liver cytosol, and GSH.

  • Pre-warm the mixtures at 37°C.

  • Initiate the reaction by adding the test compound.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction with ice-cold acetonitrile.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by LC-MS/MS for the presence of glutathione conjugates.

Conclusion

The metabolic pathways of this compound and acecarbromal, while both primarily hepatic, appear to differ significantly based on available data. This compound undergoes well-characterized Phase I reductive debromination and Phase II glutathione conjugation. The metabolism of acecarbromal is less defined but likely involves deacetylation and potentially other hydrolytic and reductive pathways. The release of bromide ions from both compounds upon metabolism is a key factor in their potential for long-term toxicity. Further studies, particularly utilizing high-resolution mass spectrometry, are necessary to fully elucidate the metabolic fate of acecarbromal and to enable a more comprehensive quantitative comparison with this compound. This information is critical for a complete risk assessment and for understanding the clinical pharmacology of these agents.

References

Safety Operating Guide

Navigating the Disposal of Bromisoval: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Bromisoval, a compound requiring careful management due to its potential hazards. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or within a closed system to avoid inhalation of any dust, fumes, or vapors.[1] In case of accidental contact, immediate action is necessary:

  • Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • Skin: Take off all contaminated clothing immediately and rinse the skin with water or shower.[1]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]

  • Ingestion: Rinse the mouth but do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound, as with most laboratory chemicals, is to prevent its release into the environment and to manage it as a regulated waste stream.[2][3]

  • Waste Identification and Segregation:

    • This compound waste, including any contaminated labware (e.g., vials, pipette tips, gloves), should be collected in a designated, properly labeled, and sealed container.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[4] It is incompatible with strong oxidizing agents and strong bases.[1]

    • Whenever possible, keep the waste in its original container to ensure clear identification.[4]

  • Container Management:

    • Use containers that are in good condition and compatible with this compound.

    • Keep waste containers tightly closed except when adding waste.[1]

    • Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Disposal Pathway:

    • The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed hazardous waste management company.[1][5]

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[2][3]

    • Contact your institution's Environmental Health and Safety (EHSO) department to coordinate the pickup and disposal of the waste.[6] They will provide guidance on specific labeling and packaging requirements for transport.

Quantitative Data

Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for different disposal routes of this compound. The disposal of pure this compound or materials significantly contaminated with it should be handled as chemical waste, irrespective of concentration, and disposed of through an approved waste disposal facility. For trace amounts on labware, follow your institution's guidelines for chemically contaminated solid waste.

Data PointValueSource
Acute Toxicity - Oral (Harmful if swallowed)Category 4Echemi SDS[5]
Subcutaneous LD50 (mouse)6,870 mg/kgCayman Chemical SDS[2]
Subcutaneous LD50 (rat)8,800 mg/kgCayman Chemical SDS[2]

This table presents toxicity data, which informs the hazardous nature of this compound and the necessity for proper disposal, rather than quantitative disposal limits.

Experimental Protocols

The reviewed safety data sheets and disposal guidelines do not provide specific experimental protocols for the neutralization or chemical degradation of this compound as a means of disposal. The standard and required procedure is collection and disposal by a licensed waste management professional.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

Bromisoval_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Disposal Process start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Pure compound, contaminated solids, etc.) ppe->identify container Select a Designated, Labeled, and Sealed Container identify->container segregate Segregate from Incompatible Wastes container->segregate store Store in a Secure, Well-Ventilated Area segregate->store contact_ehso Contact Institutional EHSO for Pickup and Guidance store->contact_ehso approved_disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehso->approved_disposal end Disposal Complete approved_disposal->end

This compound Disposal Workflow

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.